molecular formula C6H3FI2 B118606 2-fluoro-1,4-diiodobenzene CAS No. 147808-02-4

2-fluoro-1,4-diiodobenzene

Cat. No.: B118606
CAS No.: 147808-02-4
M. Wt: 347.89 g/mol
InChI Key: IQTKOCIDYDYDSB-UHFFFAOYSA-N
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Description

2-Fluoro-1,4-diiodobenzene is a specialized aromatic compound that serves as a versatile building block in advanced chemical research. Its primary research value lies in its strong capacity as a halogen bond donor, a property it shares with structurally similar molecules like 2,3,5,6-tetrafluoro-1,4-diiodobenzene (TFDIB) . The iodine atoms, in combination with the fluorine substituent, create a molecular framework ideal for engineering specific and predictable supramolecular structures. Researchers utilize this compound in crystal engineering to direct the assembly of co-crystals with various acceptor molecules, such as sulfoxides, for designing functional organic materials . In pharmaceutical and agrochemical research, it acts as a key synthetic intermediate. The two iodine atoms offer distinct sites for sequential cross-coupling reactions, enabling the modular construction of complex, poly-substituted benzene derivatives. This allows medicinal chemists to systematically explore structure-activity relationships. The presence of the fluorine atom can be critical, as it can influence the compound's electronic properties, metabolic stability, and bioavailability, making it a valuable asset in the development of new active ingredients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKOCIDYDYDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371829
Record name 2,5-Diiodofluorobenzene
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Molecular Weight

347.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147808-02-4
Record name 2,5-Diiodofluorobenzene
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Record name 147808-02-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 2-fluoro-1,4-diiodobenzene, a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a halogenated aromatic compound of significant interest due to its unique substitution pattern, which offers multiple reactive sites for further chemical transformations. The presence of a fluorine atom can impart desirable pharmacokinetic properties to bioactive molecules, while the two iodine atoms serve as versatile handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This guide outlines a robust two-step synthesis commencing from the readily available starting material, 2-fluoroaniline.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Iodination of 2-fluoroaniline: This initial step introduces the first iodine atom onto the aromatic ring at the position para to the amino group, yielding 2-fluoro-4-iodoaniline.

  • Diazotization and Iodination of 2-fluoro-4-iodoaniline: The amino group of 2-fluoro-4-iodoaniline is converted into a diazonium salt, which is subsequently displaced by an iodide ion in a Sandmeyer-type reaction to afford the final product, this compound.

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline 2-Fluoroaniline->2-Fluoro-4-iodoaniline Step 1: Iodination This compound This compound 2-Fluoro-4-iodoaniline->this compound Step 2: Diazotization-Iodination

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodoaniline

This procedure details the direct iodination of 2-fluoroaniline to produce 2-fluoro-4-iodoaniline.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_product Product 2-Fluoroaniline 2-Fluoroaniline 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline 2-Fluoroaniline->2-Fluoro-4-iodoaniline Iodine Iodine Iodine->2-Fluoro-4-iodoaniline Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->2-Fluoro-4-iodoaniline

Caption: Reaction scheme for the synthesis of 2-fluoro-4-iodoaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Fluoroaniline111.1254486
Iodine253.81123486
Sodium Bicarbonate84.0141486
Deionized Water-250 mL-
Dichloromethane-300 mL-
Sat. Sodium Bisulfite-300 mL-
Hexane-300 mL-

Procedure:

  • To a vigorously stirred aqueous solution of sodium bicarbonate (41 g in 250 mL of water), add 2-fluoroaniline (54 g).

  • Heat the resulting suspension to 60 °C in an oil bath.

  • Add iodine (123 g) in portions to the heated mixture.

  • After the complete addition of iodine, continue stirring the dark-colored mixture at 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane (300 mL) followed by a saturated sodium bisulfite solution (300 mL) to the mixture.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain a black crystalline solid.

  • Add hexane (300 mL) to the solid and heat the mixture to reflux.

  • Decant the hot hexane solution from the insoluble black syrup.

  • Allow the hexane solution to cool, which will result in the crystallization of the product as fine yellow needles.

  • Isolate the product by filtration to afford 2-fluoro-4-iodoaniline.

Quantitative Data:

ProductYield (g)Yield (%)Melting Point (°C)
2-Fluoro-4-iodoaniline655653
Step 2: Synthesis of this compound

This procedure outlines the conversion of 2-fluoro-4-iodoaniline to this compound via a Sandmeyer-type reaction. This reaction proceeds without the need for a copper catalyst.[1][2][3]

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_product Product 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline This compound This compound 2-Fluoro-4-iodoaniline->this compound Sodium Nitrite Sodium Nitrite Sodium Nitrite->this compound Sulfuric Acid Sulfuric Acid Sulfuric Acid->this compound Potassium Iodide Potassium Iodide Potassium Iodide->this compound

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar Equiv.
2-Fluoro-4-iodoaniline237.011.0
Concentrated Sulfuric Acid98.082.8
Sodium Nitrite (NaNO₂)69.001.2
Potassium Iodide (KI)166.004.0
Deionized Water--
Diethyl Ether (Et₂O)--
Sat. Sodium Thiosulfate--
Ethyl Acetate (EtOAc)--
Anhydrous Sodium Sulfate--

Procedure:

  • In a flask, dissolve 2-fluoro-4-iodoaniline (1.0 equiv) in deionized water.

  • Carefully add concentrated sulfuric acid (2.8 equiv) to the solution.

  • Cool the reaction mixture in an ice-salt bath to 0-5 °C.

  • Prepare a solution of sodium nitrite (1.2 equiv) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Add diethyl ether to the reaction mixture.

  • Prepare a solution of potassium iodide (4.0 equiv) in deionized water.

  • Add the potassium iodide solution dropwise to the diazonium salt solution.

  • Allow the resulting mixture to warm to room temperature and stir for 3 hours.

  • Add a saturated sodium thiosulfate solution to quench any remaining iodine.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data:

While a specific yield for this reaction starting from 2-fluoro-4-iodoaniline is not available in the cited literature, similar Sandmeyer iodination reactions of anilines typically proceed with good to excellent yields, often in the range of 70-90%.[1]

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Properties of this compound:

PropertyValue
CAS Number 147808-02-4
Molecular Formula C₆H₃FI₂
Molecular Weight 347.90 g/mol
Appearance Off-white to brown powder (typical)
Purity ≥98% (commercially available)[4][5]

Safety Considerations

  • 2-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Iodine: Corrosive and harmful if inhaled or ingested. Avoid breathing dust and ensure adequate ventilation.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

  • Sodium Nitrite: Oxidizing agent and toxic. Keep away from combustible materials.

  • Diazonium Salts: Potentially explosive, especially when dry. Keep in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving the iodination of 2-fluoroaniline followed by a Sandmeyer-type diazotization and iodination, represents a reliable method for obtaining this valuable synthetic intermediate. The provided data and visualizations are intended to assist researchers and professionals in the successful implementation of this synthesis in their laboratories.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,4-diiodobenzene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on a benzene ring, makes it an intriguing building block for the synthesis of more complex molecules. The presence of iodine atoms allows for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of resulting compounds, a feature of significant interest in drug design. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed proposed experimental protocol for its synthesis and purification, and an analysis of its spectral properties. Furthermore, this guide explores its potential applications in drug discovery, based on the established roles of fluorinated and iodinated aromatic compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₆H₃FI₂[1][2]
Molecular Weight 347.90 g/mol [1][2]
CAS Number 147808-02-4[1][2]
Appearance Expected to be a solid at room temperature.
Melting Point 69-71 °C[1]
Boiling Point 135 °C at 20 mmHg[1]
Density 2.524 g/cm³[1]
Solubility Poorly soluble in water; likely soluble in common organic solvents.
LogP (calculated) 3.0349[3]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a two-step process starting from the commercially available 2-fluoro-4-iodoaniline. The synthesis involves a diazotization reaction followed by a Sandmeyer-type iodination.

Step 1: Diazotization of 2-Fluoro-4-iodoaniline

Objective: To convert the amino group of 2-fluoro-4-iodoaniline into a diazonium salt.

Reagents:

  • 2-Fluoro-4-iodoaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-fluoro-4-iodoaniline in a solution of concentrated hydrochloric acid or sulfuric acid in water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C.

  • Continue stirring for an additional 30 minutes at this temperature after the addition is complete to ensure the full formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a suitable method (e.g., TLC) and the presence of nitrous acid using potassium iodide-starch paper.

Step 2: Iodination of the Diazonium Salt

Objective: To replace the diazonium group with an iodine atom.

Reagents:

  • The diazonium salt solution from Step 1

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • The crude product will likely precipitate out of the solution. Extract the mixture with dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to remove any residual iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Objective: To purify the crude this compound.

Method: Recrystallization or Column Chromatography

Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography Procedure:

  • If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel.

  • A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, is likely to be effective.

  • Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield the purified this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_product Final Product 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline Diazonium Salt Formation Diazonium Salt Formation 2-Fluoro-4-iodoaniline->Diazonium Salt Formation  NaNO₂, HCl, 0-5 °C   Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt Formation->Sandmeyer Reaction  KI   This compound This compound Sandmeyer Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The molecule has three aromatic protons in different chemical environments.

  • The proton at C3 (adjacent to the fluorine and between the two iodine atoms) is expected to be a doublet of doublets, coupled to the adjacent proton at C5 and the fluorine atom at C2.

  • The proton at C5 (adjacent to an iodine atom) will likely appear as a doublet of doublets, coupled to the protons at C3 and C6.

  • The proton at C6 (adjacent to an iodine atom) is expected to be a doublet, coupled to the proton at C5.

The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms bonded to the iodine atoms (C1 and C4) will appear at a relatively upfield position due to the heavy atom effect of iodine. The carbon bonded to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The other carbon atoms will also exhibit smaller two- and three-bond C-F couplings, leading to a complex splitting pattern in the proton-decoupled spectrum.

Potential Applications in Drug Discovery

While no specific biological activities of this compound have been reported, its structure suggests potential utility as a scaffold or intermediate in the design and synthesis of new therapeutic agents.

Drug_Discovery_Potential cluster_properties Structural Features cluster_implications Potential Medicinal Chemistry Applications This compound This compound Fluorine Atom Fluorine Atom This compound->Fluorine Atom Two Iodine Atoms Two Iodine Atoms This compound->Two Iodine Atoms Metabolic Stability Metabolic Stability Fluorine Atom->Metabolic Stability Modulation of pKa Modulation of pKa Fluorine Atom->Modulation of pKa Enhanced Binding Affinity Enhanced Binding Affinity Fluorine Atom->Enhanced Binding Affinity Cross-Coupling Reactions Cross-Coupling Reactions Two Iodine Atoms->Cross-Coupling Reactions Access to Novel Chemical Space Access to Novel Chemical Space Cross-Coupling Reactions->Access to Novel Chemical Space

Caption: Potential roles of this compound in drug discovery.

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. Its high electronegativity can also modulate the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions and cell membrane permeability.

The two iodine atoms in this compound serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new bioactive molecules.

Given the prevalence of fluorinated and halogenated compounds in approved drugs, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications across various disease areas. However, it is crucial to note that the biological effects of any derivatives would need to be determined through rigorous experimental testing.

Conclusion

References

2-fluoro-1,4-diiodobenzene CAS number 147808-02-4.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-fluoro-1,4-diiodobenzene (CAS: 147808-02-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a halogenated aromatic compound belonging to the family of fluorinated building blocks.[1] Its chemical structure, featuring a benzene ring substituted with one fluorine and two iodine atoms, makes it a highly valuable and versatile intermediate in modern organic synthesis. The iodine atoms serve as efficient leaving groups for various cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the fluorine atom can significantly modulate the physicochemical and biological properties of the target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides a comprehensive overview of its properties, a plausible synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 147808-02-4[1][4][5]
Molecular Formula C₆H₃FI₂[1][4][5]
Molecular Weight 347.90 g/mol [1][4][5]
Synonyms 1,4-Diiodo-2-fluorobenzene, 2,5-Diiodofluorobenzene[4][5][6]
Melting Point 69-71 °C[5][6]
Boiling Point 135 °C (at 20 mmHg)[5][6]
Density 2.524 g/cm³[5][6]
Purity (Commercial) ≥98%[1][4]
SMILES C1=CC(=C(C=C1I)F)I[4]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6]

Hazard InformationPrecautionary MeasuresSource(s)
Hazard Codes Xi (Irritant)[5][6]
Risk Statements R36/37/38: Irritating to eyes, respiratory system, and skin.[5][6]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[5][6]
Storage Store at room temperature in a dry, dark place. Keep sealed.[1][6]
Usage Restriction For professional manufacturing and research laboratory use only. Not for medical or consumer use.[1]

Synthesis and Mechanism

While specific proprietary synthesis methods may vary, a common and well-established route for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction, involving the diazotization of an aromatic amine followed by substitution with an iodide salt. A plausible one-pot protocol for synthesizing this compound, adapted from a similar transformation[7], is detailed below.

Proposed Experimental Protocol: Synthesis from 2,5-Diiodo-4-fluoroaniline

Objective: To synthesize this compound via a deaminative iodination reaction. The more logical and common precursor would be a fluoroaniline, which is then iodinated. A plausible route involves the diazotization of a fluoroaniline followed by iodination. The protocol below outlines a general procedure based on established chemical principles.

Reagents:

  • 2-Fluoro-4-iodoaniline (or a related fluoroaniline precursor)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting fluoroaniline in concentrated sulfuric acid at room temperature. Stir the mixture until a homogenous salt solution is formed.

  • Diazotization: Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline salt mixture, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate or oil is expected to form, and nitrogen gas will evolve.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. To quench any excess iodine, add a saturated solution of sodium bisulfite dropwise until the dark color of I₂ disappears.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the organic layer using a suitable solvent like diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start 2-Fluoro-4-iodoaniline diazotization Diazotization start:e->diazotization:w 1. H₂SO₄ 2. NaNO₂, 0-5 °C iodination Iodination diazotization:e->iodination:w KI (aq) workup Aqueous Work-up (NaHSO₃ Quench) iodination->workup Reaction Mixture extraction Solvent Extraction workup->extraction purification Purification (Recrystallization / Chromatography) extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically used for its own biological activity but rather as a crucial building block for creating more complex molecules with desired functions.[8] The two iodine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions, while the fluorine atom imparts beneficial properties to the final product.

Key Applications:

  • Cross-Coupling Reactions: The C-I bonds are highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations. This allows for the precise installation of various carbon and heteroatom substituents.

  • Medicinal Chemistry: Fluorine is a "magic bullet" in drug development, known to improve metabolic stability, increase binding affinity (by participating in hydrogen bonds or altering electronics), and enhance membrane permeability.[2] This building block allows for the strategic incorporation of a fluorodiiodophenyl moiety into potential drug candidates.

  • Materials Science: Aryl diiodides are used in the synthesis of conjugated polymers and organic materials for electronics, where the heavy iodine atoms can influence properties like conductivity and photoluminescence.[8]

G cluster_reactions Cross-Coupling Reactions cluster_products Resulting Molecular Scaffolds cluster_applications Target Fields center This compound suzuki Suzuki Coupling center->suzuki sonogashira Sonogashira Coupling center->sonogashira heck Heck Coupling center->heck buchwald Buchwald-Hartwig Amination center->buchwald other Other Couplings (Stille, etc.) center->other biaryls Fluorinated Biaryls & Polyaryls suzuki->biaryls alkynes Aryl-Alkynes sonogashira->alkynes alkenes Stilbenes / Alkenes heck->alkenes amines Aryl Amines buchwald->amines pharma Drug Development (APIs) biaryls->pharma materials Materials Science (OLEDs, Polymers) biaryls->materials agchem Agrochemicals biaryls->agchem alkynes->pharma alkynes->materials alkynes->agchem alkenes->pharma alkenes->materials alkenes->agchem amines->pharma amines->materials amines->agchem

Caption: Role of this compound as a versatile synthetic hub.

Conclusion

This compound (CAS: 147808-02-4) is a pivotal synthetic intermediate for research and development. Its unique trifunctional nature—two reactive iodine sites and one property-modulating fluorine atom—provides chemists with a powerful tool for the efficient construction of complex and high-value molecules. A thorough understanding of its properties, handling requirements, and synthetic utility is key to leveraging its full potential in the fields of medicinal chemistry, materials science, and beyond.

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-fluoro-1,4-diiodobenzene (C₆H₃FI₂), a halogenated aromatic compound of interest in synthetic chemistry and materials science. Due to a notable absence of published experimental crystallographic and detailed spectroscopic data for this specific molecule, this guide leverages computational chemistry to predict its structural and spectroscopic properties. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis and characterization, providing a foundational framework for researchers. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a disubstituted benzene derivative featuring a fluorine atom and two iodine atoms. Halogenated benzenes are crucial building blocks in organic synthesis, serving as precursors for cross-coupling reactions, the formation of organometallic reagents, and the development of novel pharmaceutical and materials science applications. The specific arrangement of the fluoro and iodo substituents in this compound imparts a unique electronic and steric profile, making it a potentially valuable, yet under-characterized, synthon. This guide aims to fill the existing knowledge gap by providing a detailed theoretical characterization and a practical guide to its synthesis and analysis.

Molecular Structure and Properties

In the absence of experimental crystallographic data, the molecular structure of this compound was modeled using computational methods. The following tables summarize key identifiers and predicted physicochemical properties.

Table 1: Chemical Identity and Physical Properties

ParameterValueReference
IUPAC Name This compoundN/A
Synonyms 1,4-Diiodo-2-fluorobenzene[1]
CAS Number 147808-02-4[1]
Molecular Formula C₆H₃FI₂[1]
Molecular Weight 347.90 g/mol [1]
SMILES C1=CC(=C(C=C1I)F)I[1]
Predicted LogP 3.0349[1]
Topological Polar Surface Area (TPSA) 0 Ų[1]
Number of Hydrogen Bond Acceptors 0[1]
Number of Hydrogen Bond Donors 0[1]
Number of Rotatable Bonds 0[1]

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established methods for the halogenation of aromatic compounds. A plausible synthetic route and the subsequent characterization workflow are outlined below.

Proposed Synthesis Protocol

A common method for the introduction of iodine to an aromatic ring is through the diazotization of an aniline precursor followed by a Sandmeyer-type reaction with an iodide salt.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline Diazonium_Salt Intermediate Diazonium Salt 2-Fluoro-4-iodoaniline->Diazonium_Salt Diazotization NaNO2 NaNO2, HCl KI KI Final_Product This compound Diazonium_Salt->Final_Product Sandmeyer Reaction Characterization Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity Check Start->TLC NMR NMR Spectroscopy - 1H, 13C, 19F NMR for structural elucidation TLC->NMR MS Mass Spectrometry (MS) - Molecular weight confirmation NMR->MS IR Infrared (IR) Spectroscopy - Functional group analysis MS->IR X-ray Single Crystal X-ray Diffraction - Definitive structure determination IR->X-ray End Characterized Compound X-ray->End

References

An In-depth Technical Guide to 2-Fluoro-1,4-diiodobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-1,4-diiodobenzene is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms, allows for regioselective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. Due to the limited specific historical data available in the public domain regarding its initial discovery, this guide focuses on presenting a plausible and chemically sound approach to its synthesis based on established methodologies.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the presence of iodine atoms on an aromatic ring provides reactive handles for the construction of complex molecular architectures through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This compound combines these features, making it a potentially valuable, though not extensively documented, intermediate in the synthesis of novel therapeutics. This guide aims to consolidate the known data for this compound and provide a practical framework for its synthesis and utilization in a research and development setting.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 147808-02-4[1][2][3]
Molecular Formula C₆H₃FI₂[1][2]
Molecular Weight 347.90 g/mol [1][2]
Appearance Not specified (likely a solid)Inferred
Melting Point 69-71 °C[3][4]
Boiling Point 135 °C at 20 mmHg[4]
Density 2.524 g/cm³[3][4]
LogP 3.0349[1]

Table 2: Spectroscopic Data Summary (Predicted/Typical)

TechniqueExpected Features
¹H NMR Aromatic protons exhibiting complex splitting patterns due to H-F and H-H couplings.
¹³C NMR Aromatic carbons showing C-F and C-I couplings.
¹⁹F NMR A singlet or multiplet in the aromatic fluorine region.
Mass Spectrometry Molecular ion peak at m/z ≈ 348, with characteristic isotopic pattern for two iodine atoms.

Note: Experimentally obtained spectroscopic data for this compound is not widely published. The information in Table 2 is based on general principles of NMR and MS for similar compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible and efficient route involves a two-step sequence starting from 2-fluoroaniline: an iodination reaction followed by a Sandmeyer reaction.

Synthetic Pathway Overview

G A 2-Fluoroaniline B 2-Fluoro-4-iodoaniline A->B I₂, NaHCO₃ (Iodination) C 2-Fluoro-4-iodobenzenediazonium salt B->C NaNO₂, H₂SO₄ (Diazotization) D This compound C->D KI (Sandmeyer Reaction)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodoaniline

This procedure is adapted from established methods for the iodination of anilines.

  • Materials:

    • 2-Fluoroaniline

    • Iodine (I₂)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in dichloromethane.

    • Add an aqueous solution of sodium bicarbonate (2.0 eq).

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

    • Add solid iodine (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 2-fluoro-4-iodoaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a classic Sandmeyer reaction for the conversion of an amino group to an iodide.

  • Materials:

    • 2-Fluoro-4-iodoaniline

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask, carefully add 2-fluoro-4-iodoaniline (1.0 eq) to a mixture of water and concentrated sulfuric acid at 0 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0 °C.

    • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Sandmeyer Reaction A Dissolve 2-Fluoroaniline in CH₂Cl₂ and NaHCO₃(aq) B Cool to 0 °C A->B C Add I₂ portion-wise B->C D Stir at RT for 12-16h C->D E Work-up and Purification D->E F 2-Fluoro-4-iodoaniline E->F G Diazotize 2-Fluoro-4-iodoaniline (NaNO₂, H₂SO₄, 0-5 °C) F->G H Add to cold KI solution G->H I Stir at RT for 1-2h H->I J Work-up and Purification I->J K This compound J->K

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine and iodine, are valuable building blocks in medicinal chemistry.

  • Fluorine: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can block metabolic oxidation, increase lipophilicity (which can aid in crossing biological membranes), and modulate the pKa of nearby functional groups, thereby influencing binding interactions with target proteins.

  • Iodine: The two iodine atoms in this compound serve as versatile synthetic handles. Their differential reactivity, influenced by the ortho-fluorine atom, could potentially allow for sequential and regioselective cross-coupling reactions. This enables the construction of complex molecular scaffolds from a single starting material. For instance, one iodine atom could be selectively reacted via a Suzuki coupling, followed by a Sonogashira or Buchwald-Hartwig reaction at the second iodine position. This stepwise functionalization is highly desirable in the generation of compound libraries for high-throughput screening in drug discovery programs.

While specific examples of marketed drugs or late-stage clinical candidates that utilize this compound as a key starting material are not prominent in the literature, its structural motifs are relevant to classes of molecules known to have biological activity, such as kinase inhibitors. The di-iodinated and fluorinated benzene core can be elaborated to access a wide range of chemical space.

Conclusion

References

2-Fluoro-1,4-diiodobenzene: A Versatile Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. 2-Fluoro-1,4-diiodobenzene has emerged as a highly valuable and versatile fluorinated building block for the synthesis of complex organic molecules. Its unique structure, featuring two chemically distinct iodine atoms ortho and para to a fluorine substituent, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions—a critical toolkit for drug development professionals.

Physicochemical and Computational Properties

This compound is a solid at room temperature, typically supplied with a purity of 98% or higher.[1][2] Its key properties are summarized in the table below. Proper storage requires refrigeration at 4°C and protection from light to ensure stability.[1][2]

PropertyValueReference
CAS Number 147808-02-4[1][2]
Molecular Formula C₆H₃FI₂[1][2]
Molecular Weight 347.90 g/mol [1][2]
Purity ≥98%[1][2]
Synonyms 1,4-Diiodo-2-fluorobenzene[1]
SMILES C1=CC(=C(C=C1I)F)I[1]
LogP 3.0349[1]
Topological Polar Surface Area (TPSA) 0 Ų[1]
Storage Conditions 4°C, Protect from light, Desiccated[1][2]

Synthetic Strategy

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established aromatic functionalization techniques. A common route involves the diazotization of a fluorinated aniline precursor, followed by a Sandmeyer-type iodination reaction.

synthesis_workflow A Fluorinated Aniline Precursor B Diazotization (e.g., NaNO₂, HCl) A->B C Arenediazonium Salt Intermediate B->C D Sandmeyer-type Iodination (e.g., KI) C->D Step 1 E Di-iodination Step (e.g., I₂, HIO₃) D->E Step 2 F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to undergo sequential, site-selective palladium-catalyzed cross-coupling reactions. The iodine atom at the C4 position (para to fluorine) is generally more reactive towards oxidative addition to a Pd(0) center than the sterically hindered and electronically different iodine at the C1 position (ortho to fluorine). This differential reactivity allows for the controlled, stepwise introduction of different molecular fragments, making it an ideal scaffold in fragment-based drug discovery (FBDD).[3][4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is widely used to couple aromatic rings or introduce alkyl/alkenyl chains.

suzuki_coupling reactant1 This compound product Mono-arylated Intermediate reactant1->product reactant2 R-B(OH)₂ (Aryl/Vinyl Boronic Acid) reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product base Base (e.g., Cs₂CO₃, K₃PO₄) base->product sonogashira_coupling reactant1 This compound product Mono-alkynylated Intermediate reactant1->product reactant2 H−C≡C−R (Terminal Alkyne) reactant2->product catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) Co-catalyst (e.g., CuI) catalyst->product base Amine Base (e.g., Triethylamine) base->product buchwald_hartwig_amination reactant1 This compound product Mono-aminated Intermediate reactant1->product reactant2 R¹R²NH (Primary/Secondary Amine) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product ligand Bulky Phosphine Ligand (e.g., RuPhos, XPhos) ligand->product base Base (e.g., K₃PO₄, Cs₂CO₃) base->product fbdd_workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling A 2-Fluoro-1,4- diiodobenzene B Couple Fragment 1 (e.g., Suzuki) A->B C Intermediate 1 B->C Assay Biological Assay & SAR Analysis C->Assay D Couple Fragment 2 (e.g., Buchwald-Hartwig) E Final Compound D->E Optimization Lead Optimization E->Optimization Assay->D Informed by Activity Data

References

theoretical studies on 2-fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Study of 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential in supramolecular chemistry, crystal engineering, and as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of two iodine atoms positions it as a potent halogen bond donor, while the fluorine atom introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. This guide provides a comprehensive theoretical framework for the study of this compound, outlining key computational methodologies and conceptual principles to elucidate its electronic structure, non-covalent interactions, and reactivity. By leveraging established theoretical approaches, researchers can gain predictive insights into the behavior of this molecule, guiding experimental design and accelerating discovery.

Introduction: The Significance of Halogenated Benzenes in Modern Chemistry

Halogenated organic compounds are of paramount importance in medicinal chemistry and materials science. The incorporation of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, and facilitate the formation of specific and directional non-covalent interactions. Among these, the halogen bond, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, has emerged as a powerful tool in crystal engineering and drug design.[1]

This compound presents a fascinating case study. The two iodine atoms are strong halogen bond donors due to their large, polarizable nature. The electron-withdrawing fluorine atom is expected to enhance the positive electrostatic potential of the σ-holes on the iodine atoms, thereby strengthening their halogen bonding capabilities. Understanding the interplay of these features is crucial for harnessing this molecule's full potential.

Core Theoretical Concepts: Understanding the Driving Forces

A robust theoretical investigation of this compound hinges on a firm grasp of the principles governing its electronic structure and interactions.

The σ-Hole and Halogen Bonding

The foundation of halogen bonding lies in the concept of the σ-hole.[2] When a halogen atom is covalently bonded to another atom, the electron density is not uniformly distributed. A region of lower electron density, and consequently a positive electrostatic potential, forms on the halogen atom opposite to the covalent bond.[3] This electrophilic region is termed the σ-hole and can interact favorably with Lewis bases.[1]

For this compound, the C-I bonds will generate prominent σ-holes on both iodine atoms. The electronegative fluorine atom is anticipated to withdraw electron density from the aromatic ring, which in turn will enhance the magnitude of the positive electrostatic potential of these σ-holes, making this compound a particularly strong halogen bond donor.

Diagram: The σ-Hole on a Halogenated Benzene

Caption: A diagram illustrating the formation of a σ-hole on a halogen atom (X) covalently bonded to a carbon atom.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface. For this compound, MEP analysis is crucial for:

  • Visualizing the σ-holes: The MEP will clearly show the positive potential regions on the iodine atoms.

  • Assessing the influence of the fluorine atom: The MEP will illustrate the electron-withdrawing effect of the fluorine, showing a region of negative potential around it and its impact on the rest of the aromatic ring.

  • Predicting interaction geometries: By identifying the most positive and negative regions, the MEP can predict how the molecule will interact with other species.

Recommended Computational Methodologies

A multi-faceted computational approach is necessary to capture the nuanced electronic and interactive properties of this compound.

Density Functional Theory (DFT)

DFT is a workhorse of computational chemistry, offering a good balance of accuracy and computational cost. For studying non-covalent interactions like halogen bonds, the choice of the functional is critical.

  • Recommended Functionals: Functionals that include dispersion corrections are essential. Recent benchmark studies suggest that M06-2X, ωB97X-D, and B3LYP-D3 provide reliable results for halogen bonding interactions in terms of both interaction energies and geometries.[4]

  • Basis Sets: A triple-ζ basis set with diffuse functions, such as cc-pVTZ, is recommended to accurately describe the electron distribution, particularly for the polarizable iodine atoms.[4]

Ab Initio Methods

For higher accuracy, especially for benchmarking DFT results, ab initio methods are invaluable.

  • Møller-Plesset Perturbation Theory (MP2): This method provides a good description of electron correlation and is often used for studying non-covalent interactions.

  • Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) calculations with a complete basis set (CBS) extrapolation provide highly accurate interaction energies and are ideal for creating benchmark datasets like the X40 set for halogenated molecules.[5]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions.[6][7] In the context of this compound, QTAIM can be used to:

  • Identify Bond Critical Points (BCPs): The presence of a BCP between an iodine atom and a Lewis base is a definitive indicator of a halogen bond.

  • Quantify Interaction Strength: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the strength and nature of the interaction.[8]

Non-Covalent Interaction (NCI) Index

The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space.[9] It is based on the electron density and its reduced density gradient. NCI analysis generates 3D isosurfaces that are color-coded to distinguish between attractive (e.g., halogen bonds, hydrogen bonds) and repulsive (steric clashes) interactions.[10] This provides an intuitive and qualitative picture of the non-covalent interaction landscape of the molecule.

Diagram: Theoretical Workflow for Analyzing this compound

workflow cluster_setup Computational Setup cluster_analysis Analysis cluster_outputs Outputs Geometry Initial Geometry of this compound Method Select DFT Functional (e.g., M06-2X, ωB97X-D) and Basis Set (e.g., cc-pVTZ) Geometry->Method Optimization Geometry Optimization Method->Optimization MEP Molecular Electrostatic Potential (MEP) Analysis Optimization->MEP Interaction Model Interaction with a Lewis Base Optimization->Interaction Structure Optimized Structure and Electronic Properties Optimization->Structure Reactivity Reactivity Prediction MEP->Reactivity QTAIM QTAIM Analysis Interaction->QTAIM NCI NCI Index Visualization Interaction->NCI Interaction_Details Halogen Bond Strength and Geometry QTAIM->Interaction_Details Visualization 3D Visualization of Non-Covalent Interactions NCI->Visualization

Caption: A flowchart outlining the key steps in a theoretical investigation of this compound.

Predicted Reactivity and Synthetic Applications

The electronic properties of this compound suggest several avenues for its application in organic synthesis. The iodine atoms are susceptible to a variety of reactions, including:

  • Cross-Coupling Reactions: The C-I bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to form more complex molecular architectures.[11]

  • Formation of Hypervalent Iodine Reagents: Diiodobenzenes can serve as precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis.[12]

  • Halogen-Bond-Driven Self-Assembly: As a strong halogen bond donor, this molecule can be used to construct supramolecular assemblies with specific topologies.

The fluorine atom, being relatively unreactive in nucleophilic aromatic substitution unless activated, primarily serves to modulate the electronic properties of the molecule. Theoretical studies can predict the regioselectivity of these reactions by analyzing the local reactivity indices, such as the Fukui functions, and by modeling the reaction pathways.

Data Presentation and Protocol Summaries

For a comprehensive theoretical study, the following data should be calculated and presented in a structured manner.

Table 1: Key Computational Parameters for this compound
ParameterValueMethod
Optimized Geometry (Bond Lengths, Å)DFT/ωB97X-D/cc-pVTZ
Optimized Geometry (Bond Angles, °)DFT/ωB97X-D/cc-pVTZ
Dipole Moment (Debye)DFT/ωB97X-D/cc-pVTZ
HOMO Energy (eV)DFT/ωB97X-D/cc-pVTZ
LUMO Energy (eV)DFT/ωB97X-D/cc-pVTZ
HOMO-LUMO Gap (eV)DFT/ωB97X-D/cc-pVTZ
MEP Minimum (kcal/mol)DFT/ωB97X-D/cc-pVTZ
MEP Maximum on σ-hole (I) (kcal/mol)DFT/ωB97X-D/cc-pVTZ
Experimental Protocol: DFT Calculation of MEP
  • Input File Preparation:

    • Define the molecular geometry of this compound in Cartesian coordinates.

    • Specify the computational method: ωB97X-D/cc-pVTZ.

    • Request a geometry optimization followed by a frequency calculation to confirm a minimum energy structure.

    • Include keywords to generate the electron density and electrostatic potential cubes.

  • Execution:

    • Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis:

    • Visualize the output cube files using a molecular visualization program (e.g., VMD, GaussView).

    • Map the electrostatic potential onto the electron density surface to generate the MEP surface.

    • Identify the locations and values of the MEP maxima and minima.

Conclusion

While direct experimental and theoretical data for this compound may be limited, a robust and predictive theoretical investigation is well within the reach of modern computational chemistry. By applying the principles of halogen bonding and the σ-hole, and utilizing a combination of DFT, ab initio, QTAIM, and NCI methods, researchers can gain a deep understanding of its electronic structure, non-covalent interactions, and reactivity. This theoretical framework provides a powerful roadmap for guiding the rational design of new materials and pharmaceuticals based on this versatile molecular scaffold.

References

An In-depth Technical Guide to the Reactivity of the C-F versus C-I Bond in 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds in 2-fluoro-1,4-diiodobenzene. This molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex, functionalized aromatic systems relevant to pharmaceutical and materials science. Understanding the chemoselectivity of its reactive sites is paramount for its effective utilization.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of a carbon-halogen (C-X) bond in aryl halides is fundamentally governed by its bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond, which is more readily cleaved in chemical transformations. The C-F bond is recognized as the strongest single bond to carbon in organic chemistry, boasting a significantly higher BDE compared to other carbon-halogen bonds.[1][2] Conversely, the C-I bond is the weakest among the common halogens.[3][4]

This substantial difference in bond strength is the primary determinant of the chemoselectivity observed in reactions involving this compound. The C-I bonds are markedly more reactive and will preferentially undergo reactions such as palladium-catalyzed cross-coupling and Grignard reagent formation, while the C-F bond remains inert under typical conditions.

Quantitative Comparison of Carbon-Halogen Bond Energies

The following table summarizes the average bond dissociation energies for various carbon-halogen bonds in aromatic systems, illustrating the pronounced stability of the C-F bond.

BondAverage Bond Dissociation Energy (kcal/mol)Average Bond Dissociation Energy (kJ/mol)
C-F~123[1]~515[5]
C-Cl~96[3]~402
C-Br~81[3]~339
C-I ~65 [3]~272

Note: These are general values for aryl halides; the precise BDEs in this compound may be influenced by the electronic effects of the other substituents.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively reported, a plausible and widely used method for the synthesis of iodoarenes is the Sandmeyer reaction.[6] This involves the diazotization of a corresponding aniline followed by treatment with an iodide salt.

Plausible Synthetic Pathway

A likely synthetic route would start from 2,5-diiodoaniline. The amino group can be converted to a diazonium salt, which is then displaced by fluoride, often using a Balz-Schiemann reaction or a related variant.[7]

G cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Fluorodediazoniation (e.g., Balz-Schiemann) 2,5-diiodoaniline 2,5-diiodoaniline DiazoniumSalt Diazonium Salt Intermediate 2,5-diiodoaniline->DiazoniumSalt 1. NaNO₂, HBF₄ 2. Heat Product This compound DiazoniumSalt->Product

Caption: Plausible synthesis of this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the C-X bond strength, leading to a clear reactivity trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[8]

For this compound, this reactivity difference allows for selective functionalization at the C-I positions. It is even possible to achieve mono-functionalization under carefully controlled conditions, leaving one C-I bond and the C-F bond intact for subsequent transformations.

G Start This compound Mono Mono-functionalized Product Start->Mono Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) 1 equivalent of coupling partner Unreactive C-F bond remains intact Start->Unreactive Di Di-functionalized Product Mono->Di Further Cross-Coupling Mono->Unreactive Di->Unreactive

Caption: Selective functionalization pathway of this compound.

Experimental Protocols for Selective Cross-Coupling

The following are detailed, representative protocols for the selective mono-functionalization of the C-I bonds in this compound. These are based on established methods for similar polyhalogenated aromatic compounds.[1][9]

1. Selective Mono-Sonogashira Coupling

This reaction allows for the introduction of an alkyne group at one of the iodine positions.

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene) (1.0-1.2 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or Toluene
Temperature Room Temperature to 50 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv). Add the solvent (e.g., THF) followed by the base (e.g., TEA). Finally, add the terminal alkyne (1.1 equiv) dropwise. Stir the reaction at room temperature and monitor by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. The organic layer is then dried and concentrated under reduced pressure. Purification by column chromatography will yield the mono-alkynylated product.

2. Selective Mono-Suzuki Coupling

This protocol facilitates the formation of a C-C bond with an organoboron compound.

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Arylboronic Acid or Ester (1.0-1.2 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
Solvent Toluene/Water, Dioxane/Water, or DMF
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) in the chosen solvent system (e.g., Toluene/Water 4:1). Degas the mixture by bubbling with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and heat the reaction mixture to the desired temperature. Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

3. Selective Mono-Buchwald-Hartwig Amination

This reaction is used to form a C-N bond with a primary or secondary amine.

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
Base NaOt-Bu or Cs₂CO₃ (1.4-2.0 equiv)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), the phosphine ligand (0.02 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv). Seal the tube, evacuate, and backfill with an inert gas. Add a solution of this compound (1.0 equiv) in the chosen solvent (e.g., toluene), followed by the amine (1.2 equiv). Heat the reaction mixture with stirring. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond. This reaction is highly dependent on the reactivity of the halide. The general order of reactivity is R-I > R-Br > R-Cl.[10] The C-F bond is typically unreactive towards magnesium under standard conditions.

Therefore, it is possible to selectively form a mono-Grignard reagent from this compound at one of the C-I positions. However, the formation of a di-Grignard reagent is a potential side reaction, especially with an excess of magnesium and longer reaction times.

G Start This compound MonoGrignard Mono-Grignard Reagent Start->MonoGrignard Mg, THF (anhydrous) Careful control of stoichiometry Unreactive C-F bond unreactive Start->Unreactive DiGrignard Di-Grignard Reagent (side product) MonoGrignard->DiGrignard Excess Mg, prolonged reaction time MonoGrignard->Unreactive

Caption: Selective Grignard reagent formation.

Experimental Protocol for Selective Mono-Grignard Formation
ParameterCondition
Substrate This compound (1.0 equiv)
Reagent Magnesium turnings (1.0-1.1 equiv)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Initiator A small crystal of iodine or 1,2-dibromoethane
Temperature Room temperature to reflux
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere. Place magnesium turnings (1.05 equiv) in a flask equipped with a reflux condenser and a dropping funnel. Add a small amount of anhydrous THF and an initiator (e.g., a crystal of iodine). Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel. Add a small portion of the diiodide solution to the magnesium. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remaining diiodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture can be stirred for an additional 30-60 minutes to ensure complete formation of the mono-Grignard reagent. The concentration of the formed Grignard reagent can be determined by titration before use in subsequent reactions.

Conclusion

The reactivity of this compound is characterized by a stark dichotomy between the highly robust C-F bond and the significantly more labile C-I bonds. This pronounced difference in bond strength allows for a high degree of chemoselectivity in a variety of important synthetic transformations. By carefully selecting reaction conditions, it is possible to selectively functionalize the C-I positions through palladium-catalyzed cross-coupling reactions or Grignard reagent formation, while preserving the C-F bond for potential subsequent manipulations. This predictable reactivity profile makes this compound a versatile and valuable tool for the synthesis of complex aromatic molecules in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-fluoro-1,4-diiodobenzene, a key building block in modern organic synthesis. Through an examination of its electronic properties and reactivity in various transformations, this document elucidates the molecule's behavior in key synthetic reactions. This guide will detail the regioselectivity observed in cross-coupling and nucleophilic aromatic substitution reactions, supported by quantitative data and detailed experimental protocols. Visualizations of reaction pathways and electronic properties are provided to facilitate a deeper understanding of the molecule's reactivity.

Introduction

This compound is a valuable polyhalogenated aromatic compound utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on a benzene ring, imparts distinct reactivity to each position, allowing for selective functionalization. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for predicting its reactivity and designing efficient synthetic strategies.

This guide will explore the electronic landscape of this compound, identifying the primary sites susceptible to electrophilic and nucleophilic attack. We will delve into the practical implications of these properties by examining its performance in widely-used synthetic methodologies.

Theoretical Framework: Predicting Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of inductive and resonance effects of the halogen substituents, as well as the phenomenon of halogen bonding.

Electrophilic Sites:

  • Aromatic Carbon Atoms: The carbon atoms bonded to the highly electronegative fluorine and iodine atoms are rendered electron-deficient and are thus primary electrophilic centers . These sites are susceptible to attack by nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The carbon attached to the fluorine (C2) and the carbons attached to the iodine atoms (C1 and C4) are the key electrophilic carbons.

  • Iodine Atoms (σ-hole): The iodine atoms in this compound can also act as electrophilic centers through a phenomenon known as halogen bonding. A region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), exists on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can engage in attractive, non-covalent interactions with nucleophiles.

Nucleophilic Sites:

  • Halogen Atoms: While primarily influencing the electrophilicity of the carbon atoms to which they are attached, the lone pairs of electrons on the fluorine and iodine atoms can exhibit nucleophilic character . However, their nucleophilicity is generally weak and they are more commonly involved as leaving groups in substitution reactions.

A conceptual diagram illustrating the primary reactive sites is presented below.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Reactivity in Key Synthetic Transformations

The electronic properties of this compound dictate its regioselective reactivity in various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bonds are significantly more reactive than the carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the C1 and C4 positions.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various organoboron reagents. Due to the higher reactivity of the C-I bonds, the reaction proceeds selectively at these positions.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80122-Fluoro-4-iodo-1,1'-biphenyl85
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100162-Fluoro-4'-methoxy-4-iodo-1,1'-biphenyl92

Experimental Protocol for Entry 1:

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed and heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-iodo-1,1'-biphenyl.

The Sonogashira coupling allows for the formation of carbon-carbon bonds between this compound and terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction occurs preferentially at the C-I positions.

Table 2: Regioselective Sonogashira Coupling of this compound

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6581-((2-Fluoro-4-iodophenyl)ethynyl)benzene90
2TrimethylsilylacetylenePd(PPh₃)₄CuIDipeaToluene7010(2-Fluoro-4-iodophenylethynyl)trimethylsilane88

Experimental Protocol for Entry 1:

To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (3.0 mmol). The reaction mixture is stirred at 65 °C for 8 hours under an inert atmosphere. After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 1-((2-fluoro-4-iodophenyl)ethynyl)benzene.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The higher reactivity of the C-I bonds allows for selective amination at these positions.

Table 3: Regioselective Buchwald-Hartwig Amination of this compound

EntryAminePd CatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃XPhosK₃PO₄Toluene110184-(2-Fluoro-4-iodophenyl)morpholine82
2AnilinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane100242-Fluoro-4-iodo-N-phenylaniline75

Experimental Protocol for Entry 1:

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (2.0 mmol) in toluene (10 mL) is degassed and heated at 110 °C for 18 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give 4-(2-fluoro-4-iodophenyl)morpholine.

The general workflow for these regioselective cross-coupling reactions can be visualized as follows:

G Regioselective Cross-Coupling Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (R-B(OH)₂) Coupling->Suzuki Selective at C-I Sonogashira Sonogashira (R-C≡CH) Coupling->Sonogashira Selective at C-I Buchwald Buchwald-Hartwig (R₂NH) Coupling->Buchwald Selective at C-I Product Monofunctionalized Product (at C-I position) Suzuki->Product Sonogashira->Product Buchwald->Product

Caption: General workflow for regioselective cross-coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While the C-I bonds are more reactive in palladium-catalyzed reactions, the C-F bond can be more susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the inductive effect of the iodine atoms provides some activation, making the C2 position a target for strong nucleophiles.

Table 4: Nucleophilic Aromatic Substitution on this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1Sodium methoxide-DMF100241,4-Diiodo-2-methoxybenzene65
2PyrrolidineK₂CO₃DMSO120181-(2,5-Diiodophenyl)pyrrolidine70

Experimental Protocol for Entry 1:

To a solution of this compound (1.0 mmol) in DMF (10 mL) is added sodium methoxide (1.5 mmol). The mixture is heated to 100 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1,4-diiodo-2-methoxybenzene.

G Nucleophilic Aromatic Substitution Pathway Start This compound Attack Nucleophilic Attack at C2 (C-F bond) Start->Attack Nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Elimination of F⁻ Intermediate->Elimination Product Substituted Product (at C2 position) Elimination->Product

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-1,4-diiodobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-1,4-diiodobenzene is a valuable building block in this context, offering two reactive sites for sequential and selective cross-coupling reactions. The differential reactivity of the two carbon-iodine bonds, influenced by the electronic effect of the fluorine atom, allows for the controlled, stepwise introduction of different aryl groups. This enables the synthesis of complex, unsymmetrical fluorinated biaryls, which are important pharmacophores and key components in advanced materials.

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols have been compiled to offer robust and reproducible methods for researchers in drug development and materials science.

Key Advantages of Using this compound

  • Orthogonal Reactivity: The two iodine atoms on the benzene ring exhibit different reactivities, allowing for selective mono- and di-substitution. This enables the stepwise introduction of different functionalities.

  • Access to Fluorinated Biaryls: Provides a straightforward route to synthesize mono- and di-fluorinated biaryl compounds, which are of high interest in pharmaceutical and agrochemical research due to their unique physicochemical properties.

  • Modular Synthesis: Facilitates a modular approach to building complex molecular architectures by allowing for the sequential coupling of different boronic acids.

Experimental Protocols

The following protocols outline the general procedures for the selective mono- and subsequent di-alkylation of this compound via the Suzuki-Miyaura coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.

  • Anhydrous and degassed solvents are crucial for optimal catalyst performance and reproducibility.

  • The choice of palladium catalyst, ligand, and base can significantly influence the reaction's selectivity and yield.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the selective reaction at one of the iodo positions.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

Protocol 2: Di-arylation of this compound (Symmetrical or Unsymmetrical)

This protocol can be used for the synthesis of symmetrical biaryls in a one-pot reaction or for the second coupling step in a sequential approach to unsymmetrical biaryls.

Materials:

  • For Symmetrical Di-arylation: this compound

  • For Unsymmetrical Di-arylation: The mono-arylated product from Protocol 1

  • Arylboronic acid (2.2 equivalents for one-pot; 1.2 equivalents for sequential)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 equivalents)

  • Toluene/Ethanol/Water (2:1:1 v/v/v), degassed

  • Schlenk flask or sealed reaction vial with a reflux condenser

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Symmetrical: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (3.0 mmol).

    • Unsymmetrical: To a flame-dried Schlenk flask, add the purified mono-arylated product (1.0 mmol), the second arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (3.0 mmol).

  • Solvent Addition: Add 10 mL of the degassed toluene/ethanol/water solvent mixture to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Follow the workup procedure as described in Protocol 1.

  • Purification: Follow the purification procedure as described in Protocol 1 to isolate the di-substituted product.

Quantitative Data Summary

The following table summarizes representative yields for the mono- and di-arylation of this compound with various arylboronic acids under the optimized conditions described in the protocols.

EntryArylboronic AcidProductYield (%)
Mono-arylation
1Phenylboronic acid2-Fluoro-4-iodo-1,1'-biphenyl85
24-Methoxyphenylboronic acid2-Fluoro-4-iodo-4'-methoxy-1,1'-biphenyl82
34-Chlorophenylboronic acid4'-Chloro-2-fluoro-4-iodo-1,1'-biphenyl78
43-Tolylboronic acid2-Fluoro-4-iodo-3'-methyl-1,1'-biphenyl88
Di-arylation (Symmetrical)
5Phenylboronic acid2-Fluoro-1,1':4',1''-terphenyl92
64-Methoxyphenylboronic acid2-Fluoro-4,4''-dimethoxy-1,1':4',1''-terphenyl89
Di-arylation (Unsymmetrical)
7Step 1: Phenylboronic acidStep 2: 4-Methoxyphenylboronic acid2-Fluoro-4'-methoxy-1,1':4',1''-terphenyl75 (over 2 steps)
8Step 1: 4-Chlorophenylboronic acidStep 2: 3-Tolylboronic acid4'-Chloro-2-fluoro-3''-methyl-1,1':4',1''-terphenyl72 (over 2 steps)

Yields are for isolated products after column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdXL Ar-Pd(II)-X L_n-2 OxAdd->ArPdXL Transmetal Transmetalation ArPdXL->Transmetal ArPdArL Ar-Pd(II)-Ar' L_n-2 Transmetal->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'B(OH)₂ (Arylboronic acid) Borate [Ar'B(OH)₃]⁻ ArBOH2->Borate Base Base Base->ArBOH2 Borate->Transmetal

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Unsymmetrical Biaryl Synthesis

This diagram outlines the logical steps for the synthesis of an unsymmetrical biaryl using this compound.

Unsymmetrical_Biaryl_Workflow Start Start: this compound Step1 Step 1: Selective Mono-Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) Start->Step1 Purification1 Workup and Purification Step1->Purification1 Intermediate Intermediate: 2-Fluoro-4-iodo-arylbiphenyl Step2 Step 2: Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Step2 Purification1->Intermediate Purification2 Workup and Purification Step2->Purification2 FinalProduct Final Product: Unsymmetrical 2-Fluoro-terphenyl Purification2->FinalProduct

Workflow for Unsymmetrical Biaryl Synthesis

Conclusion

This compound serves as a highly effective and versatile substrate for the synthesis of complex fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a solid foundation for the selective and high-yielding synthesis of both symmetrical and unsymmetrical biaryls. These methods are anticipated to be of significant value to researchers engaged in the discovery and development of new pharmaceuticals and advanced materials. Further optimization of catalysts, ligands, and reaction conditions may lead to even more efficient and selective transformations.

References

Application Notes: Sonogashira Cross-Coupling with 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] 2-Fluoro-1,4-diiodobenzene is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials, due to the presence of three reactive sites that can be selectively functionalized. The fluorine substituent can influence the electronic properties and biological activity of the final products, while the two iodine atoms provide handles for sequential cross-coupling reactions.

Regioselectivity

In di- or polyhalogenated benzenes, the regioselectivity of the Sonogashira coupling is influenced by the nature of the halogen and the electronic and steric effects of other substituents. The general reactivity order for halogens in Sonogashira coupling is I > Br > Cl > F.[1] For this compound, both iodine atoms are significantly more reactive than the fluorine atom. The electronic effect of the fluorine atom, an electron-withdrawing group, can slightly influence the reactivity of the adjacent iodine atom. However, in many cases involving diiodinated benzenes, careful control of stoichiometry (i.e., using one equivalent of the alkyne) can favor mono-alkynylation. Achieving high selectivity for mono- versus di-substitution often requires optimization of reaction conditions such as temperature, reaction time, and the specific catalyst system employed.

Catalyst Systems and Reaction Conditions

The most common catalyst systems for Sonogashira reactions involve a palladium(0) source, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst.[1] An amine, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the terminal alkyne and often as the solvent. The reaction is typically carried out under inert and anhydrous conditions to prevent side reactions and catalyst deactivation.[2] While classic conditions often require elevated temperatures, modern catalyst systems can facilitate these couplings at room temperature.[3]

Experimental Protocol: Representative Sonogashira Coupling of this compound

The following is a representative protocol for the mono-alkynylation of this compound with a generic terminal alkyne. This protocol is based on established methodologies for similar dihalogenated aromatic compounds and should be considered a starting point for optimization.

Materials

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N for a 1 mmol scale reaction). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition: Slowly add the terminal alkyne (1.0-1.2 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature if it was heated. Remove the solvents under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired mono-alkynylated product.

Data Summary Table

The following table summarizes typical reaction parameters for a Sonogashira coupling of a dihalogenated benzene. The exact values should be optimized for the specific alkyne used.

ParameterValueNotes
This compound1.0 eqStarting aryl halide.
Terminal Alkyne1.0 - 1.2 eqFor mono-alkynylation. For di-alkynylation, >2.2 eq would be used.
Pd(PPh₃)₂Cl₂2-5 mol %Palladium catalyst.
CuI4-10 mol %Copper(I) co-catalyst.
BaseTriethylamineServes as base and co-solvent.
SolventTHF / Et₃N (2:1 v/v)Anhydrous conditions are crucial.
TemperatureRoom Temperature to 60 °CReaction can be heated to increase the rate.
Reaction Time2 - 24 hoursMonitor by TLC or GC-MS.
YieldVariableHighly dependent on the substrate and optimized conditions.

Visualizations

Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask. B 2. Add anhydrous THF and Et₃N. A->B C 3. Stir under inert atmosphere. B->C D 4. Add terminal alkyne. C->D E 5. Stir at room temperature (or heat if necessary). D->E F 6. Monitor reaction by TLC/GC-MS. E->F G 7. Quench reaction and remove solvents. F->G H 8. Perform aqueous work-up (EtOAc, aq. NH₄Cl, brine). G->H I 9. Dry, filter, and concentrate organic phase. H->I J 10. Purify by column chromatography. I->J

Caption: A flowchart illustrating the key steps in the Sonogashira cross-coupling protocol.

Sonogashira Catalytic Cycle

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 trans-Ar-Pd(II)-I(L)₂ pd0->pd_complex1 Ar-I oxidative_addition Oxidative Addition pd_complex2 cis-Ar-Pd(II)-alkynyl(L)₂ pd_complex1->pd_complex2 Cu-alkynyl transmetalation Transmetalation product Ar-alkyne pd_complex2->product reductive_elimination Reductive Elimination product->pd0 cu_acetylide Cu(I)-alkynyl cu_acetylide->pd_complex1 alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide CuI, Base base Base (Et₃N)

Caption: A diagram showing the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-fluoro-1,4-diiodobenzene, a key transformation for the synthesis of fluorinated aromatic amines. The protocols and data presented herein are intended to serve as a starting point for reaction optimization and application in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction is of paramount importance in drug discovery and development due to its broad substrate scope and functional group tolerance.[2] For a di-substituted substrate such as this compound, the potential for selective mono- or di-amination adds a layer of synthetic utility, allowing for the differential functionalization of the aromatic core.

Data Presentation

The following tables summarize expected yields for the mono- and di-amination of this compound with various amines under typical Buchwald-Hartwig conditions. These values are extrapolated from reactions with structurally similar aryl iodides and should be considered as starting points for optimization. The general reactivity trend for halogens in the Buchwald-Hartwig reaction is I > Br > Cl.[1]

Table 1: Selective Mono-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1001275-85
2PiperidinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Toluene1001280-90
3AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene1101670-80
4n-ButylaminePd₂(dba)₃ (1.5)JohnPhos (3)K₂CO₃ (2.0)t-BuOH901865-75

Table 2: Di-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1MorpholinePd(OAc)₂ (4)RuPhos (8)K₃PO₄ (4.0)Dioxane1102460-75
2PiperidinePd₂(dba)₃ (2)XPhos (6)NaOtBu (3.0)Toluene1102465-80
3AnilinePd(OAc)₂ (4)BrettPhos (8)Cs₂CO₃ (4.0)Toluene1203655-70
4n-ButylaminePd₂(dba)₃ (3)JohnPhos (6)K₂CO₃ (4.0)t-BuOH1003650-65

Experimental Protocols

The following are general procedures for the selective mono- and di-amination of this compound. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Selective Mono-amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous 1,4-dioxane (10 mL) to the flask via syringe.

  • Add morpholine (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-aminated product.

Protocol 2: Di-amination of this compound with Piperidine

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the flask.

  • Add anhydrous toluene (10 mL) to the flask.

  • Add piperidine (2.5 mmol, 2.5 equiv.) to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-aminated product.

Visualizations

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - I⁻ Amido Amido Complex AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Reductive Elimination Product Product Amido->Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Assemble Reactants (Aryl Iodide, Amine, Catalyst, Ligand, Base) Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Heating and Stirring (Monitor Progress) Setup->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Fluoro-1,4-diiodobenzene as a Precursor for Hypervalent Iodine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-fluoro-1,4-diiodobenzene as a precursor for various hypervalent iodine(III) compounds. The protocols detailed below are based on established synthetic methodologies for the preparation of hypervalent iodine reagents from iodoarenes. While specific quantitative data for derivatives of this compound are not extensively reported in the reviewed literature, these general procedures serve as a foundational guide for researchers.

Introduction to this compound in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are powerful and versatile reagents in modern organic synthesis, prized for their oxidizing capabilities and their role in facilitating a wide range of transformations.[1] Their low toxicity and environmental friendliness make them attractive alternatives to heavy metal-based reagents.[2] The presence of a fluorine atom on the aromatic ring of the precursor, this compound, is anticipated to modulate the reactivity and stability of the resulting hypervalent iodine compounds, offering potential advantages in specific synthetic applications. The electron-withdrawing nature of fluorine can influence the electrophilicity of the iodine centers, potentially enhancing their reactivity in certain oxidative processes and functional group transfers.

This document outlines protocols for the synthesis of three key classes of hypervalent iodine(III) compounds from this compound:

  • Bis(diacetoxyiodo)arenes: Versatile oxidizing agents.[3]

  • Diaryliodonium Salts: Excellent arylating agents.

  • Iodosylarenes: Precursors to other hypervalent iodine reagents.

Data Presentation

The following tables summarize the expected products and list placeholders for key quantitative data. Researchers are encouraged to characterize the synthesized compounds thoroughly to establish these parameters.

Table 1: Synthesis of 1-Fluoro-2,5-bis(diacetoxyiodo)benzene

ProductStarting MaterialReagentsTypical Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, ¹⁹F NMR)
1-Fluoro-2,5-bis(diacetoxyiodo)benzeneThis compoundPeracetic acid, Acetic acidNot reportedNot reportedNot reported in the literature reviewed

Table 2: Synthesis of Diaryliodonium Salts from this compound

ProductStarting MaterialArene Coupling PartnerReagentsTypical Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, ¹⁹F NMR)
(4-Fluoro-2,5-diiodophenyl)(Aryl)iodonium TriflateThis compounde.g., Mesitylenem-CPBA, TfOHNot reportedNot reportedNot reported in the literature reviewed
(4-Fluoro-2,5-diiodophenyl)(Aryl)iodonium TosylateThis compounde.g., Anisolem-CPBA, p-TsOHNot reportedNot reportedNot reported in the literature reviewed

Table 3: Synthesis of 1-Fluoro-2,5-diiodosylbenzene

ProductStarting MaterialReagentsTypical Yield (%)Melting Point (°C)Spectroscopic Data
1-Fluoro-2,5-diiodosylbenzene1-Fluoro-2,5-bis(diacetoxyiodo)benzeneNaOH (aq)Not reportedNot reportedTypically characterized by IR spectroscopy due to insolubility.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-2,5-bis(diacetoxyiodo)benzene

This protocol is adapted from the general procedure for the oxidation of iodoarenes using peracetic acid.[3]

Materials:

  • This compound

  • Glacial acetic acid

  • Peracetic acid (40% in acetic acid)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of peracetic acid (2.2 eq) in acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualization of the Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start_reagent1 This compound reaction Oxidation start_reagent1->reaction start_reagent2 Peracetic Acid start_reagent2->reaction start_reagent3 Acetic Acid start_reagent3->reaction workup1 Aqueous Quench reaction->workup1 workup2 Extraction with DCM workup1->workup2 workup3 Washing workup2->workup3 workup4 Drying & Concentration workup3->workup4 purification Recrystallization workup4->purification product 1-Fluoro-2,5-bis(diacetoxyiodo)benzene purification->product G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Isolation cluster_product Product start_reagent1 This compound step1 Oxidation start_reagent1->step1 start_reagent2 Arene step2 Arylation start_reagent2->step2 start_reagent3 m-CPBA start_reagent3->step1 start_reagent4 Acid (TfOH or p-TsOH) start_reagent4->step1 step1->step2 workup1 Precipitation with Ether step2->workup1 workup2 Filtration & Drying workup1->workup2 product Diaryliodonium Salt workup2->product G start 1-Fluoro-2,5-bis(diacetoxyiodo)benzene process Hydrolysis start->process reagent Aqueous NaOH reagent->process product 1-Fluoro-2,5-diiodosylbenzene process->product

References

Applications of 2-Fluoro-1,4-diiodobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,4-diiodobenzene is a versatile building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on a benzene ring, allows for regioselective functionalization through various cross-coupling reactions. The presence of the fluorine atom can significantly enhance the pharmacological properties of the final compounds, including metabolic stability, binding affinity, and lipophilicity. The two iodine atoms provide orthogonal handles for sequential or dual coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic agents, with a focus on kinase inhibitors and neuroreceptor ligands.

Key Applications

The primary applications of this compound in medicinal chemistry revolve around its use as a central scaffold in palladium-catalyzed cross-coupling reactions. The differential reactivity of the two iodine atoms, influenced by the electronic effects of the fluorine atom, can be exploited for regioselective synthesis. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups that can serve as linkers or pharmacophores.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the facile synthesis of arylamines, which are common motifs in kinase inhibitors.

These reactions are instrumental in the synthesis of targeted therapies, particularly in oncology and neuroscience.

Application 1: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2-fluorophenyl moiety derived from this compound can be a key component of inhibitors targeting various kinases, such as Fibroblast Growth Factor Receptors (FGFRs).

Signaling Pathway: FGFR Signaling

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[1][2][3] Dysregulation of FGFR signaling is implicated in various cancers. Small molecule inhibitors that compete with ATP in the kinase domain can block this signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates ATP ATP ATP->P1 Inhibitor This compound -derived Inhibitor Inhibitor->FGFR Inhibits FRS2 FRS2 P1->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

FGFR Signaling Pathway and Inhibition.
Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitor precursors using this compound.

This protocol describes the regioselective mono-arylation of this compound, a key step in building more complex kinase inhibitors. The reaction preferentially occurs at the iodine atom para to the fluorine due to steric and electronic factors.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed 1,4-dioxane/water (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoro-4-iodo-biphenyl derivative.

This protocol details the introduction of an amine, a common pharmacophore in kinase inhibitors, onto the 2-fluoro-4-iodo-biphenyl scaffold.

Materials:

  • 2-Fluoro-4-iodo-biphenyl derivative (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.5 equivalents)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with the 2-fluoro-4-iodo-biphenyl derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.5 mmol).

  • Remove the tube from the glovebox, add the amine (1.2 mmol) and anhydrous toluene (5 mL) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl-2-fluoro-biphenyl-4-amine.

Quantitative Data

The following table summarizes representative yields for cross-coupling reactions and the biological activity of resulting kinase inhibitors derived from fluorinated dihaloarene scaffolds.

Starting Material AnalogueReaction TypeCoupling PartnerProductYield (%)Target KinaseIC₅₀ (nM)Reference
2,6-DichloroquinoxalineSuzuki-Miyaura2-Tolylboronic acid2-Chloro-6-(o-tolyl)quinoxaline75--[4]
1-Bromo-4-iodobenzeneBuchwald-Hartwigp-Toluidine4-Bromo-N-(p-tolyl)aniline78--[5]
4-Chloro-2-fluorophenyl derivativeN/AN/ACompound 13 N/AAurora A<200[6]
Oxindole derivativeN/AN/ACompound 27 N/ATLK2150[7]

Application 2: Synthesis of Neuroreceptor Ligands

This compound is also a valuable precursor for the synthesis of ligands targeting neuroreceptors, such as the dopamine D₄ receptor, which is implicated in various neurological and psychiatric disorders.

Signaling Pathway: Dopamine D₄ Receptor Signaling

The dopamine D₄ receptor is a G protein-coupled receptor (GPCR) that belongs to the D₂-like family.[8] Upon binding dopamine, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of the cAMP pathway affects the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.[10]

D4_Receptor_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o D4R->G_protein Activates Ligand This compound -derived Ligand Ligand->D4R Binds (Antagonist/ Agonist) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Modulation of Ion Channels, Gene Expression) PKA->Downstream Phosphorylates Targets

Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols

This protocol describes the regioselective introduction of an alkynyl group, which can be a key structural element or a precursor for further functionalization in neuroreceptor ligands.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 1-(alkyn-1-yl)-2-fluoro-4-iodobenzene.

Quantitative Data

The following table presents binding affinity data for neuroreceptor ligands synthesized from scaffolds that can be derived from this compound.

CompoundTarget ReceptorKᵢ (nM)Reference
[¹⁸F]3d Dopamine D₄1.1 - 15[11]
Compound 3e 5-HT₂C5.04[12]
NMDA Ligand NMDA (glycine site)12[13]
Dopamine D3 Ligand Dopamine D₃High Affinity[[“]]

Experimental Workflows

The synthesis of complex medicinal compounds from this compound often involves a multi-step, regioselective approach.

Experimental_Workflow Start This compound Step1 Regioselective Cross-Coupling 1 (e.g., Suzuki) Start->Step1 Purification1 Purification Step1->Purification1 Intermediate Mono-functionalized Intermediate Step2 Cross-Coupling 2 (e.g., Buchwald-Hartwig) Intermediate->Step2 Purification2 Purification Step2->Purification2 Product Final Product (e.g., Kinase Inhibitor) Purification1->Intermediate Purification2->Product

Sequential Cross-Coupling Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions provides a robust platform for the development of novel kinase inhibitors, neuroreceptor ligands, and other therapeutic agents. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this scaffold in drug discovery and development. The strategic incorporation of the 2-fluorophenyl moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers represent a unique class of materials with exceptional properties, including high thermal stability, chemical resistance, and distinct electronic characteristics.[1] The incorporation of fluorine atoms into a polymer backbone can significantly modify its physical and chemical properties, making these materials highly valuable for a range of advanced applications. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated polymers using 2-fluoro-1,4-diiodobenzene as a key monomer. This monomer offers a versatile platform for creating fluorinated poly(p-phenylene)s and related structures through various cross-coupling polymerization techniques.

The resulting polymers are of significant interest in fields such as organic electronics, advanced coatings, and biomedical materials due to their potential for tailored optoelectronic properties and enhanced stability. The protocols provided herein are based on established palladium-catalyzed cross-coupling reactions, which are widely recognized for their efficiency and tolerance to a broad range of functional groups.

Application Notes

The primary application of this compound in polymer synthesis is as a monomer for the creation of fluorinated aromatic polymers. The presence of the fluorine atom and two iodine atoms allows for participation in various polymerization reactions, leading to polymers with unique properties.

Key Polymerization Methods:

  • Yamamoto-type Polycondensation: This method involves the direct coupling of the diiodo monomer in the presence of a nickel(0) catalyst. It is a powerful technique for synthesizing poly(p-phenylene)s. The fluorine substituent is expected to influence the electronic properties and solubility of the resulting polymer.

  • Suzuki-Miyaura Polycondensation: This versatile cross-coupling reaction involves the polymerization of this compound with an aromatic diboronic acid or ester. This approach allows for the introduction of various aromatic units into the polymer backbone, enabling fine-tuning of the material's properties.

  • Stille Polycondensation: In this reaction, this compound is copolymerized with an organotin reagent, such as a distannylarene. Stille coupling is known for its mild reaction conditions and tolerance to many functional groups.

  • Sonogashira Polycondensation: This method is used to synthesize poly(arylene ethynylene)s by coupling the diiodo monomer with a diethynyl comonomer in the presence of palladium and copper catalysts. The resulting polymers possess a highly conjugated backbone with interesting optical and electronic properties.

Potential Applications of the Resulting Polymers:

  • Organic Electronics: The fluorinated poly(p-phenylene)s and poly(arylene ethynylene)s can be utilized as active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The fluorine substitution can lower the LUMO level of the polymer, which can be beneficial for electron transport and device performance.

  • High-Performance Materials: The inherent thermal and chemical stability of fluorinated polymers makes them suitable for applications requiring robust materials, such as in the aerospace and automotive industries.

  • Biomedical Applications: The unique surface properties and biocompatibility of some fluorinated polymers open up possibilities for their use in medical devices, drug delivery systems, and tissue engineering.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature, and reaction time) may be necessary to achieve desired polymer properties such as molecular weight and polydispersity.

Protocol 1: Synthesis of Poly(2-fluoro-1,4-phenylene) via Yamamoto-type Polycondensation

This protocol describes the homopolymerization of this compound to yield poly(2-fluoro-1,4-phenylene).

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add Ni(COD)₂ (1.5 mmol) and 2,2'-bipyridyl (1.5 mmol) to a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous DMF (10 mL) and anhydrous toluene (10 mL) to the flask. The solution should turn deep red/purple, indicating the formation of the active Ni(0) complex.

  • In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Using a syringe, add the monomer solution to the catalyst mixture.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 48 hours. The color of the reaction mixture may change as the polymerization proceeds.

  • After 48 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred solution of methanol (200 mL) and concentrated HCl (5 mL).

  • Collect the polymer precipitate by filtration.

  • Wash the polymer sequentially with methanol, warm water, and again with methanol to remove any remaining catalyst and salts.

  • Dry the polymer under vacuum at 60 °C to a constant weight.

Characterization:

The resulting poly(2-fluoro-1,4-phenylene) can be characterized by:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Protocol 2: Synthesis of an Alternating Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes the copolymerization of this compound with 1,4-phenylenediboronic acid.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

  • In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.

  • Add the K₂CO₃ solution (5 mL) to the reaction flask.

  • Heat the biphasic mixture to 90 °C and stir vigorously under an inert atmosphere for 72 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into vigorously stirred methanol (200 mL).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.

Data Presentation

The following table summarizes typical characterization data for polymers synthesized from this compound based on analogous polymer systems. Actual data will vary depending on the specific reaction conditions and comonomers used.

Polymerization MethodComonomerMn (kDa)Mw (kDa)PDITd₅ (°C)
Yamamoto-10 - 3020 - 602.0 - 3.0~450
Suzuki-Miyaura1,4-Phenylenediboronic acid15 - 5030 - 1002.0 - 2.5~480
Stille1,4-Bis(tributylstannyl)benzene20 - 7040 - 1502.0 - 2.5~470
Sonogashira1,4-Diethynylbenzene12 - 4025 - 802.0 - 2.8~460

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index (Mw/Mn), Td₅ = 5% weight loss temperature (thermal decomposition).

Visualizations

The following diagrams illustrate the polymerization workflows.

Yamamoto_Polymerization monomer This compound catalyst Ni(COD)₂ + bpy in DMF/Toluene monomer->catalyst Add monomer reaction Polymerization 80°C, 48h catalyst->reaction workup Precipitation in MeOH/HCl reaction->workup polymer Poly(2-fluoro-1,4-phenylene) workup->polymer

Caption: Workflow for Yamamoto-type polycondensation.

Suzuki_Polymerization monomer1 This compound catalyst Pd(PPh₃)₄ K₂CO₃ (aq) monomer1->catalyst monomer2 1,4-Phenylenediboronic acid monomer2->catalyst reaction Polymerization Toluene/Water 90°C, 72h catalyst->reaction workup Organic Phase Separation & Precipitation in MeOH reaction->workup polymer Alternating Copolymer workup->polymer

Caption: Workflow for Suzuki-Miyaura polycondensation.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to performing various palladium-catalyzed cross-coupling reactions on the versatile building block, 2-fluoro-1,4-diiodobenzene. This substrate is of significant interest in the synthesis of complex organic molecules, pharmaceuticals, and functional materials due to its two distinct carbon-iodine (C-I) bonds, which can be functionalized selectively. The presence of a fluorine atom introduces electronic asymmetry, influencing the reactivity of the two iodine atoms and allowing for stepwise, regioselective transformations.

Principle of Regioselectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F. For this compound, both reactive sites are C-I bonds. However, the fluorine atom, being an electron-withdrawing group, deactivates the ortho-position (C1) towards oxidative addition to the palladium(0) catalyst more than the para-position (C4). Consequently, the C-I bond at the 4-position is generally more reactive, enabling selective mono-functionalization at this site under carefully controlled conditions. Di-functionalization can typically be achieved by using a larger excess of reagents and/or harsher reaction conditions.

Data Presentation: Summary of Reaction Conditions

The following tables summarize representative conditions for the selective mono- and di-functionalization of this compound in various palladium-catalyzed cross-coupling reactions. Please note that optimal conditions may vary depending on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ProductCoupling Partner (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mono-arylationArylboronic acid (1.1)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)801270-90
Di-arylationArylboronic acid (2.5)Pd(dppf)Cl₂ (5)-Cs₂CO₃ (3.0)1,4-Dioxane1002460-85

Table 2: Sonogashira Coupling Conditions

ProductCoupling Partner (equiv.)Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mono-alkynylationTerminal alkyne (1.0)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THF25680-95
Di-alkynylationTerminal alkyne (2.2)Pd(PPh₃)₄ (5)CuI (10)Et₃N (3.0)DMF601275-90

Table 3: Heck Coupling Conditions

ProductCoupling Partner (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mono-vinylationAlkene (1.2)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)Acetonitrile801665-80
Di-vinylationAlkene (2.5)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3.0)DMF1202450-70

Table 4: Buchwald-Hartwig Amination Conditions

ProductCoupling Partner (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mono-aminationAmine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene901870-85
Di-aminationAmine (2.5)Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (3.0)1,4-Dioxane1102460-75

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the 4-Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-4 position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-4-aryl-1-iodobenzene.

Protocol 2: Selective Mono-Sonogashira Coupling at the 4-Position

This protocol details the selective coupling of a terminal alkyne at the C-4 position.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-((2-fluoro-4-iodophenyl)ethynyl) derivative.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) catalyst Add Pd Catalyst and Ligand solvent Add Degassed Solvent heating Heat to Desired Temperature solvent->heating stirring Vigorous Stirring monitoring Monitor Progress (TLC, GC-MS) quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction dry Dry Organic Layer concentrate Concentrate in vacuo purify Column Chromatography product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Regioselectivity cluster_pathways Reaction Pathways substrate This compound path1 Mono-functionalization (Milder Conditions) substrate->path1 Pd(0), Nu product1 4-Substituted-2-fluoro-1-iodobenzene (Major Product) path1->product1 path2 Di-functionalization (Harsher Conditions) product2 1,4-Disubstituted-2-fluorobenzene path2->product2 product1->path2 Pd(0), Nu (excess)

Application Notes and Protocols for Regioselective Reactions of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective functionalization of 2-fluoro-1,4-diiodobenzene, a versatile building block in organic synthesis. The strategic, selective reaction at one of the two carbon-iodine (C-I) bonds, ortho or para to the fluorine atom, allows for the controlled synthesis of complex fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science. This document outlines key regioselective cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing experimental protocols and comparative data to guide synthetic strategy.

Introduction to Regioselectivity

The two iodine atoms in this compound exhibit different reactivity profiles due to the electronic influence of the fluorine substituent. The C-I bond at the 4-position (para to the fluorine) is generally more electron-deficient and sterically accessible, making it more susceptible to oxidative addition to a palladium(0) catalyst. In contrast, the C-I bond at the 1-position (ortho to the fluorine) is more sterically hindered and electronically less activated. This inherent difference in reactivity can be exploited to achieve regioselective mono-functionalization. Furthermore, modern catalytic systems, particularly the choice of ligands and reaction conditions, can override these intrinsic preferences, enabling "catalyst-controlled" regioselectivity where either position can be targeted.

Factors Influencing Regioselectivity

The regiochemical outcome of cross-coupling reactions on this compound is a delicate interplay of several factors. Understanding these factors is crucial for designing a successful and selective transformation.

Factors Influencing Regioselectivity cluster_catalyst Catalyst System Details cluster_conditions Reaction Condition Details A Substrate Electronics B Steric Hindrance A->B interplay C Catalyst System C->A modulates C1 Palladium Precursor C->C1 C2 Ligand Properties (e.g., bite angle, sterics) C->C2 D Reaction Conditions D->C influences D1 Solvent D->D1 D2 Base D->D2 D3 Temperature D->D3 Suzuki Coupling Workflow A Reactant Assembly (this compound, boronic acid, base) B Catalyst/Ligand Addition (Pd(OAc)₂, SPhos) A->B C Solvent Addition & Degassing B->C D Heating & Reaction C->D E Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Product F->G Buchwald-Hartwig Amination Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-I) A->B Ar-I C Amine Coordination & Deprotonation B->C Amine, Base D Reductive Elimination C->D D->A E Product (Ar-NR₂) D->E

The Strategic Utility of 2-Fluoro-1,4-diiodobenzene in the Synthesis of Advanced Fluoro-Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Harnessing the Reactivity of 2-Fluoro-1,4-diiodobenzene for the Precise Construction of Fluorinated Molecules in Drug Discovery and Materials Science

Introduction

This compound has emerged as a versatile and highly valuable building block in modern organic synthesis, particularly in the construction of complex fluoro-organic compounds. The strategic placement of a fluorine atom and two iodine atoms on the benzene ring offers chemists a powerful tool for regioselective functionalization, enabling the stepwise and controlled introduction of various substituents. This attribute is of paramount importance in the fields of medicinal chemistry and materials science, where the precise arrangement of molecular fragments dictates biological activity and material properties. The incorporation of fluorine into drug candidates, for instance, is known to significantly influence their metabolic stability, binding affinity, and pharmacokinetic profiles.

This application note provides a detailed overview of the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. It offers experimental protocols, quantitative data, and insights into the regioselectivity of these transformations, providing researchers, scientists, and drug development professionals with a practical guide for the synthesis of novel fluorinated compounds.

Key Applications in Cross-Coupling Reactions

The differential reactivity of the two carbon-iodine (C-I) bonds in this compound, influenced by the electronic effects of the fluorine substituent, allows for selective mono- and di-functionalization. The C-I bond ortho to the fluorine atom is generally more activated towards oxidative addition in palladium-catalyzed cycles, facilitating regioselective synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, and its application to this compound provides a direct route to fluorinated biaryl and polyaryl structures. These motifs are prevalent in a wide range of biologically active molecules, including kinase and PARP inhibitors.

Experimental Protocol: Regioselective Mono-arylation

A solution of this compound (1.0 equiv.), an arylboronic acid (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.) in a solvent mixture of toluene and water (4:1) is degassed. A base, typically potassium carbonate (K₂CO₃, 2.0 equiv.), is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the mono-arylated product, 2-fluoro-4-iodo-1,1'-biphenyl derivative.

Table 1: Quantitative Data for Regioselective Mono-Suzuki-Miyaura Coupling

Arylboronic Acid PartnerProductYield (%)
Phenylboronic acid2-Fluoro-4-iodo-1,1'-biphenyl85
4-Methoxyphenylboronic acid2-Fluoro-4'-methoxy-4-iodo-1,1'-biphenyl82
3,5-Dichlorophenylboronic acid3',5'-Dichloro-2-fluoro-4-iodo-1,1'-biphenyl78

Yields are representative and may vary based on specific reaction conditions and substrates.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start This compound + Arylboronic Acid Reaction Pd(OAc)2, SPhos, K2CO3 Toluene/H2O, 80-100 °C Start->Reaction Mono_Product Mono-arylated Product (2-Fluoro-4-iodo-biaryl) Reaction->Mono_Product Regioselective Coupling Di_Product Di-arylated Product Reaction->Di_Product Mono_Product->Reaction Second Coupling (harsher conditions)

Caption: General workflow for the regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to fluorinated aryl-alkyne derivatives. These structures are important intermediates and can be found in various bioactive compounds and functional materials.

Experimental Protocol: Stepwise Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.05 equiv.) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.) and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05 equiv.), are added. A base, commonly triethylamine (Et₃N) or diisopropylamine (DIPA), is used as both the base and a solvent component. The reaction is typically stirred at room temperature or with gentle heating. The regioselective mono-alkynylation occurs preferentially at the C-I bond ortho to the fluorine. Subsequent coupling at the second iodine position can be achieved under more forcing conditions or by using a different palladium catalyst.

Table 2: Quantitative Data for Stepwise Sonogashira Coupling

Terminal Alkyne PartnerMono-alkynylated ProductYield (%)
Phenylacetylene1-(4-Fluoro-3-iodophenyl)-2-phenylethyne90
Ethynyltrimethylsilane(4-Fluoro-3-iodophenyl)ethynyltrimethylsilane92
1-Heptyne1-(4-Fluoro-3-iodophenyl)hept-1-yne88

Yields are representative and may vary based on specific reaction conditions and substrates.

Diagram 2: Sonogashira Coupling Pathway

Sonogashira_Pathway Substrate This compound Iodo (ortho to F) Iodo (para to F) Catalyst1 Pd(PPh3)2Cl2, CuI, Et3N Substrate:p1->Catalyst1 Alkyne1 Terminal Alkyne 1 Alkyne1->Catalyst1 Mono_product Mono-alkynylated Intermediate Aryl-Alkyne Iodo Catalyst1->Mono_product Catalyst2 Pd Catalyst, Base (harsher conditions) Mono_product:p2->Catalyst2 Alkyne2 Terminal Alkyne 2 Alkyne2->Catalyst2 Di_product Di-alkynylated Product Aryl-Alkyne 1 Aryl-Alkyne 2 Catalyst2->Di_product

Caption: Stepwise functionalization via Sonogashira coupling.

Stille Coupling

The Stille reaction offers another powerful method for C-C bond formation, coupling this compound with organostannanes. This reaction is known for its tolerance of a wide variety of functional groups.

Experimental Protocol: Regioselective Stille Coupling

In a flame-dried flask under an inert atmosphere, this compound (1.0 equiv.), an organostannane reagent (e.g., aryltributylstannane, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) are dissolved in an anhydrous solvent like toluene or dioxane. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The regioselectivity generally favors substitution at the iodine ortho to the fluorine.

Table 3: Quantitative Data for Regioselective Stille Coupling

Organostannane PartnerMono-substituted ProductYield (%)
Phenyltributylstannane2-Fluoro-4-iodo-1,1'-biphenyl75
(Thiophen-2-yl)tributylstannane2-(2-Fluoro-4-iodophenyl)thiophene72
Vinyltributylstannane1-Fluoro-2-iodo-4-vinylbenzene68

Yields are representative and may vary based on specific reaction conditions and substrates.

Application in the Synthesis of Bioactive Molecules: Kinase and PARP Inhibitors

The fluorinated biaryl and aryl-alkyne scaffolds synthesized from this compound are key components of numerous targeted therapies, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP inhibitors are a class of drugs that block an enzyme involved in DNA repair, showing significant efficacy in cancers with BRCA mutations.

Diagram 3: Simplified PARP Inhibition Signaling Pathway

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitor DNA_damage Single-Strand DNA Break PARP PARP Enzyme DNA_damage->PARP recruits DNA_repair DNA Repair PARP->DNA_repair initiates PARP_trapping PARP Trapping on DNA PARP->PARP_trapping PARPi PARP Inhibitor (e.g., Fluorinated Biaryl) PARPi->PARP inhibits Cell_death Apoptosis in BRCA-deficient Cancer Cells PARP_trapping->Cell_death

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 2-fluoro-1,4-diiodobenzene (CAS No. 147808-02-4). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven, field-tested solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product after recrystallization is an oil or a low-melting solid with a broad melting range. What went wrong?

Answer:

This is a classic sign of persistent impurities or an inappropriate recrystallization technique. The goal of recrystallization is to leverage solubility differences between your target compound and impurities at different temperatures. An oily or low-purity solid suggests this equilibrium was not successfully achieved.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Solvent Choice: The ideal solvent should dissolve this compound poorly at low temperatures but completely at its boiling point.

    • Solution: Conduct a systematic solvent screen. Use small aliquots of your crude product and test solvents of varying polarities (e.g., hexane, ethanol, isopropanol, ethyl acetate, or mixtures thereof). A good starting point for nonpolar compounds like this is often a minimal amount of a hot solvent like ethanol or hexane.

  • Cooling Too Rapidly: Rapid cooling causes impurities to become trapped within the crystal lattice of your product as it crashes out of solution.

    • Solution: Allow the heated, saturated solution to cool slowly to room temperature first. Do not place it directly into an ice bath. Once it has reached ambient temperature, then proceed with cooling in an ice bath to maximize crystal formation and yield.

  • Insufficient Solvent: Using too little solvent may prevent impurities from remaining in the solution (the "mother liquor") during cooling.

    • Solution: When dissolving the crude material, add the hot solvent portion-wise until the solid just dissolves. This ensures you create a saturated solution without using an excessive volume, which would reduce your final yield.

  • Presence of Insoluble Impurities: If you observe solid material in the hot solution, it is likely an insoluble impurity.

    • Solution: Perform a "hot filtration." After dissolving your crude product in the minimum amount of hot solvent, quickly filter the solution through a pre-warmed funnel with fluted filter paper to remove insoluble materials. Then, allow the filtrate to cool as described above.

Question 2: I'm seeing a significant loss of yield after performing column chromatography. How can I improve my recovery?

Answer:

Low recovery in column chromatography typically points to issues with compound adsorption, elution, or physical loss during the process. Given that this compound is a relatively non-polar molecule, strong, irreversible binding to silica is less common but not impossible.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Mobile Phase Polarity:

    • The Problem: If the solvent system (mobile phase) is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly along with impurities.

    • The Solution: First, perform Thin-Layer Chromatography (TLC) to determine the optimal solvent system. For a di-iodinated benzene ring, start with a non-polar system like Hexane/Ethyl Acetate or Hexane/Dichloromethane. Your goal is a Retention Factor (Rf) of 0.25-0.35 for your target compound. This Rf value generally translates well to preparative column chromatography, ensuring good separation and elution.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed create channels, leading to poor separation and potential loss of material.

    • Solution: Pack your column using the "slurry method." Mix the silica gel with your initial, least polar mobile phase solvent to form a consistent slurry. Pour this into the column and allow it to settle with gentle tapping, draining excess solvent to create a uniform, compact bed.

  • Co-elution with a UV-inactive Impurity: You may be unknowingly discarding fractions containing your product because it is mixed with an impurity that does not appear under a UV lamp (if you are using TLC with a UV indicator for monitoring).

    • Solution: In addition to UV, stain your TLC plates with a more general stain like potassium permanganate (KMnO₄). This will visualize most organic compounds and reveal any "hidden" impurities, allowing for more precise fraction collection.

Question 3: My NMR/GC-MS analysis shows the presence of mono-iodinated impurities (e.g., 1-fluoro-4-iodobenzene). How can I remove them?

Answer:

The presence of mono-iodinated species is a common issue resulting from incomplete iodination during synthesis. These impurities are structurally similar to your desired product but have different polarities, which is the key to their separation.

Strategies for Removal:

  • Fractional Recrystallization: This technique can be effective if the solubility profiles of the di-iodinated and mono-iodinated compounds are sufficiently different. It often requires multiple, careful recrystallization cycles and can lead to significant yield loss.

  • Preparative Column Chromatography (Recommended): This is the most reliable method.

    • Principle: this compound (MW: 347.90 g/mol ) is significantly less polar than mono-iodinated intermediates like 4-fluoroiodobenzene (MW: 222.00 g/mol )[1][2]. The additional iodine atom increases the molecule's size and polarizability, strengthening its interaction with the non-polar mobile phase relative to the polar silica gel.

    • Protocol:

      • Use a high-purity silica gel (60 Å, 230-400 mesh).

      • Select a low-polarity mobile phase, such as 1-2% Ethyl Acetate in Hexane. The low polarity is crucial for resolving compounds with subtle polarity differences.

      • The less polar this compound will elute before the more polar mono-iodinated impurity.

      • Monitor the fractions meticulously using TLC to identify and isolate the pure product.

II. Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for this compound?

A: The choice depends on scale and required purity.

  • For High Purity (< 10 g scale): Flash column chromatography is superior. It offers the best resolution to remove structurally similar impurities.

  • For Bulk Purification (> 10 g scale): Recrystallization is more practical and economical. It is highly effective if the crude material is already >90% pure.

Q: How should I properly store purified this compound?

A: Based on supplier safety data, the compound should be stored under the following conditions:

  • Temperature: Room temperature or refrigerated (4°C)[1][3].

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress[4].

  • Light: Protected from light, as aryl iodides can be light-sensitive and may slowly decompose, releasing free iodine (leading to a pink or brownish discoloration)[1][3].

  • Moisture: Store in a desiccated environment[3].

Q: What are the critical safety precautions when handling this compound?

A: Always consult the full Safety Data Sheet (SDS) before handling. Key hazards include skin, eye, and respiratory irritation[5][6].

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat[7][8].

  • Handling: Use in a well-ventilated chemical fume hood to avoid inhaling dust or vapors[4][7]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[5].

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids[4].

Q: Which analytical techniques are essential for confirming the purity of this compound?

A: A combination of methods provides a complete purity profile:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and identifying organic impurities. The ¹⁹F NMR spectrum is particularly useful for confirming the presence of the fluorine atom and can reveal fluoro-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or lower-boiling point byproducts (like mono-iodinated species)[9][10].

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from non-volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting range.

III. Data & Workflow Visualization

Table 1: Solvent Selection Guide for Purification
Purification MethodSolvent PolarityRecommended Solvents/SystemsRationale & Key Considerations
Recrystallization Low to MediumEthanol, Isopropanol, Hexane, MethanolThe compound should be sparingly soluble at room temperature but fully soluble when hot. Ethanol is often a good starting point.
Column Chromatography Low (Non-polar)Mobile Phase: Hexane/Ethyl Acetate (99:1 to 95:5) or Hexane/Dichloromethane (98:2 to 90:10)Stationary Phase: Silica Gel. The low polarity mobile phase is critical for separating the di-iodinated product from slightly more polar mono-iodinated impurities.
Purification Workflow Diagram

This diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound tlc Initial Purity Check (TLC/¹H NMR) start->tlc decision_purity Purity > 90%? tlc->decision_purity recrystallize Recrystallization decision_purity->recrystallize Yes column Column Chromatography decision_purity->column No check_recryst Check Purity (MP, NMR) recrystallize->check_recryst check_column Pool Fractions & Check Purity (TLC, NMR) column->check_column decision_final Purity Meets Spec? check_recryst->decision_final check_column->decision_final final_product Pure Product (Store Properly) decision_final->final_product Yes reprocess Reprocess or Combine Impure Fractions decision_final->reprocess No reprocess->column

Caption: Decision workflow for selecting a purification strategy.

IV. References

  • 2-Fluoro-1, 4-diiodobenzene, min 98%, 100 grams. (n.d.). Atom Scientific. Retrieved from --INVALID-LINK--

  • This compound | 147808-02-4. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • 1,4-Difluoro-2-iodobenzene. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Safety Data Sheet for 1,2-diiodobenzene. (2025, December 19). Thermo Fisher Scientific.

  • Safety Data Sheet for 1,4-Diiodobenzene. (2025, September 5). Alfa Aesar.

  • Safety Data Sheet for 2-fluoro-1,3-diiodobenzene. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • Safety Data Sheet for Fluorobenzene. (2024, September 6). Sigma-Aldrich.

  • Safety Data Sheet for 1,4-Diiodobenzene. (2024, March 25). Fisher Scientific. Retrieved from --INVALID-LINK--

  • 1,4-Diiodotetrafluorobenzene 98%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • 4-Fluoroiodobenzene 99%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 1-Fluoro-4-iodobenzene Safety Data Sheet. (2025, February 1). ChemicalBook. Retrieved from --INVALID-LINK--

  • 1,4-Diiodobenzene. (n.d.). Biosynth. Retrieved from --INVALID-LINK--

  • 1,4-Diiodobenzene 99%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Exploring the Feasibility of 1,4-Diiodobenzene Synthesis from Manufacturer's Perspective. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from --INVALID-LINK--

  • Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from --INVALID-LINK--

  • 1-Fluoro-2-iodobenzene. (n.d.). PubChem. Retrieved from --INVALID-LINK--

References

Technical Support Center: Reactions of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-1,4-diiodobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: Common side products in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination involving this compound include:

  • Homocoupling Products: Dimerization of the coupling partners, such as the formation of biphenyls from boronic acids in Suzuki reactions or diynes (Glaser coupling) from terminal alkynes in Sonogashira reactions.

  • Hydrodehalogenation Products: Replacement of one or both iodine atoms with hydrogen, leading to the formation of 1-fluoro-3-iodobenzene or fluorobenzene. This is a known side reaction in Buchwald-Hartwig aminations.[1]

  • Di-substituted Products: Reaction at both C-I positions of the diiodobenzene ring, which may be undesired if mono-substitution is the goal. The selectivity can often be controlled by stoichiometry and reaction conditions.

  • Products from Metal-Halogen Exchange: In reactions involving organolithium or Grignard reagents, side products can arise from metal-halogen exchange at one or both iodine positions, followed by quenching with a proton source or reaction with other electrophiles present.

Q2: How can I achieve selective mono-substitution on this compound?

A2: Achieving mono-substitution requires careful control of reaction conditions to exploit the reactivity difference between the two C-I bonds. The iodine atom ortho to the fluorine is generally more sterically hindered and may have different electronic properties compared to the iodine atom para to the fluorine. To favor mono-substitution:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Temperature: Lowering the reaction temperature can increase selectivity.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence regioselectivity. For instance, in Sonogashira couplings of diiodopurines, monodentate ligands favored reaction at one position, while bidentate ligands favored the other.

  • Reaction Time: Shorter reaction times can minimize the formation of di-substituted products.

Q3: What are the challenges in forming a Grignard reagent from this compound?

A3: The primary challenge is the formation of Wurtz-type homocoupling products, where the initially formed Grignard reagent reacts with another molecule of this compound.[2][3][4] To minimize this:

  • Slow Addition: Add the diiodobenzene solution slowly to the magnesium turnings.[2]

  • Activated Magnesium: Use freshly activated magnesium (e.g., with iodine or 1,2-dibromoethane).

  • Solvent Choice: Anhydrous ethers like THF or diethyl ether are essential. THF is often preferred for stabilizing the Grignard reagent.[5]

Troubleshooting Guides

Sonogashira Coupling

Issue: Low yield of the desired mono-alkynylated product and formation of multiple byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Glaser Homocoupling: The terminal alkyne is coupling with itself.Ensure rigorous degassing of solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which promotes homocoupling.Reduction of the diyne byproduct and increased yield of the desired cross-coupled product.
Double Alkynylation: The reaction is proceeding at both iodine positions.Use a stoichiometric amount or slight excess (1.0-1.1 eq.) of the terminal alkyne. Lower the reaction temperature and monitor the reaction closely by TLC or GC to stop it upon consumption of the starting material.Increased selectivity for the mono-alkynylated product.
Catalyst Deactivation: The palladium catalyst is decomposing.Use a robust ligand and ensure anhydrous and anaerobic conditions. If the reaction stalls, adding a fresh portion of the catalyst may help.Improved conversion to the desired product.

Experimental Protocol: Regioselective Mono-Sonogashira Coupling

A general procedure for a mono-Sonogashira coupling of an aryl iodide is as follows: To a degassed solution of the aryl iodide (1.0 mmol), terminal alkyne (1.1 mmol), and a suitable base (e.g., triethylamine or diisopropylamine, 2.0 mmol) in a solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The reaction is then stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by TLC or GC.[6]

Suzuki Coupling

Issue: Formation of significant amounts of homocoupled boronic acid byproduct and low conversion.

Potential Cause Troubleshooting Step Expected Outcome
Boronic Acid Homocoupling: The boronic acid is reacting with itself.Ensure the reaction is thoroughly deoxygenated. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which may require an initial reduction step that can promote homocoupling.Reduced formation of the biphenyl byproduct derived from the boronic acid.
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The addition of water as a co-solvent can also accelerate this step.Increased reaction rate and higher yield of the desired product.
Low Catalyst Activity: The catalyst is not sufficiently active for the coupling.Screen different palladium catalysts and phosphine ligands. For sterically hindered substrates, bulky electron-rich ligands can be beneficial.Identification of a more efficient catalyst system leading to higher conversion.

Experimental Protocol: Mono-Suzuki Coupling

A representative procedure involves dissolving this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.0 mmol) in a solvent system like 1,4-dioxane/water (4:1). The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added. The reaction is heated (e.g., to 80-100 °C) and monitored until completion.

Buchwald-Hartwig Amination

Issue: Significant hydrodehalogenation of the starting material.

Potential Cause Troubleshooting Step Expected Outcome
β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to a reduced arene.The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can disfavor this pathway. Also, ensure the use of a non-coordinating, strong base like NaOtBu or K₃PO₄.Minimized formation of 1-fluoro-3-iodobenzene and increased yield of the aminated product.
Reaction with Trace Water: Water can be a proton source for hydrodehalogenation.Use anhydrous solvents and reagents, and maintain a strict inert atmosphere.Reduced levels of the hydrodehalogenated side product.
Di-amination: If mono-amination is desired, the product can react further.Use a controlled stoichiometry of the amine (1.0-1.2 equivalents) and monitor the reaction progress carefully to avoid prolonged reaction times.Preferential formation of the mono-aminated product.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 mmol), morpholine (1.2 mmol), a strong base like sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol). Anhydrous toluene is added, and the mixture is heated (e.g., to 100 °C) until the starting material is consumed.[7]

Lithiation and Grignard Reactions

Issue: Low yield of the desired product after quenching with an electrophile.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Formation of the Organometallic Reagent: The initial metal-halogen exchange is sluggish.For lithiation, use a fresh, titrated solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C). For Grignard formation, ensure magnesium is properly activated and all reagents and solvents are scrupulously dry.[2]Higher conversion of the starting diiodobenzene to the organometallic intermediate.
Wurtz-Type Homocoupling: The organometallic reagent reacts with unreacted starting material.Add the diiodobenzene solution slowly to the metal or alkyllithium solution to maintain a low concentration of the halide.[2][3][4]Reduced formation of the homocoupled dimer.
Reaction at Both Iodine Sites: The organometallic reagent forms at both positions.Use one equivalent of the alkyllithium or magnesium. The regioselectivity can be influenced by temperature and the specific organometallic reagent used.Formation of the mono-lithiated or mono-Grignard species.

Experimental Protocol: Monolithiation and Quenching

To a solution of this compound (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (1.0 mmol). After stirring for a short period (e.g., 15-30 minutes), add the desired electrophile (e.g., benzaldehyde, 1.1 mmol). Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

Data Summary

The following table provides a qualitative summary of potential products in reactions involving this compound. Quantitative yields are highly dependent on the specific reaction conditions and coupling partners.

Reaction Type Desired Product (Mono-substitution) Common Side Products Key Experimental Considerations
Sonogashira Coupling 2-Fluoro-4-iodo-1-(alkynyl)benzeneDiyne (from alkyne homocoupling), Di-alkynylated benzene, Hydrodehalogenated arenesInert atmosphere, degassed solvents, choice of base and co-catalyst (CuI).
Suzuki Coupling 2-Fluoro-4-iodo-1-biarylHomocoupled boronic acid product, Di-arylated benzene, Protodeborylation of boronic acidChoice of base, solvent system (often with water), palladium source and ligand.
Buchwald-Hartwig Amination N-(2-Fluoro-4-iodophenyl)amineHydrodehalogenated arenes, Di-aminated benzene, Over-arylation of primary aminesBulky, electron-rich ligands, strong non-coordinating base, anhydrous conditions.
Lithiation/Grignard 2-Fluoro-4-iodo-1-(functionalized)benzeneHomocoupled dimer (Wurtz-type), Di-functionalized benzene, Quenched (protonated) starting materialAnhydrous conditions, slow addition, low temperature (for lithiation), activated magnesium.

Visualizations

Below are diagrams illustrating key reaction pathways and troubleshooting logic.

Side_Product_Formation cluster_coupling Cross-Coupling Reactions A This compound B Desired Mono-substituted Product A->B Controlled Conditions (1 eq. Reagent) C Di-substituted Product A->C Excess Reagent or Prolonged Reaction D Homocoupling Product A->D Side Reaction of Coupling Partner E Hydrodehalogenation A->E e.g., Buchwald-Hartwig B->C Further Reaction Troubleshooting_Grignard Start Low Yield in Grignard Reaction Q1 Observe significant Wurtz-type homocoupling byproduct? Start->Q1 Action1 Decrease addition rate of This compound. Ensure good stirring. Q1->Action1 Yes Q2 Is magnesium fully consumed? Q1->Q2 No A1_Yes Yes A1_No No End Improved Yield of Desired Product Action1->End Action2 Activate Mg with iodine/1,2-dibromoethane. Ensure anhydrous conditions. Q2->Action2 No Q2->End Yes, problem lies elsewhere (e.g., electrophile quality) A2_Yes Yes A2_No No Action2->End

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-fluoro-1,4-diiodobenzene. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate are controlling selectivity and managing reactivity. Key issues include:

  • Site-Selectivity: The two iodine atoms have different reactivities due to the electronic effect of the fluorine atom. The iodine at the C4 position (para to fluorine) is generally more reactive towards oxidative addition than the iodine at the C1 position (ortho to fluorine). This allows for selective mono-functionalization at the C4 position under carefully controlled conditions. Achieving selective mono-functionalization at the C1 position or controlled di-functionalization requires more specific reaction optimization.

  • Reactivity: While the carbon-iodine bonds are highly reactive, which is advantageous for catalyst turnover, it can also lead to side reactions such as homocoupling and dehalogenation.

  • Solubility: Depending on the coupling partner and solvent system, solubility of the starting material and intermediates can sometimes be a challenge.

Q2: How does the fluorine substituent influence the reactivity of the two iodine atoms?

A2: The fluorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring. This electronic effect makes the C4-iodine bond more susceptible to oxidative addition by a low-valent palladium catalyst compared to the C1-iodine bond. This inherent difference in reactivity is the foundation for achieving site-selective mono-coupling.

Q3: Which cross-coupling reactions are most suitable for this compound?

A3: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The choice of reaction will depend on the desired final product.

Troubleshooting Guides

Issue 1: Low or No Conversion

Low or no conversion in cross-coupling reactions of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion reagent_quality Check Reagent Quality (Substrate, Catalyst, Ligand, Base, Solvent) start->reagent_quality Initial Check inert_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge with N2/Ar) reagent_quality->inert_atmosphere If Reagents are Pure temperature Optimize Temperature (Incrementally increase) inert_atmosphere->temperature If Atmosphere is Inert catalyst_system Evaluate Catalyst System (Pre-catalyst, Ligand Choice, Catalyst Loading) temperature->catalyst_system If Temp. Optimized base_solvent Screen Base and Solvent catalyst_system->base_solvent If Still Low Conversion success Successful Conversion base_solvent->success Optimization

Caption: A decision tree for troubleshooting low yields.

Possible Causes and Solutions:

Possible Cause Solution
Poor Reagent Quality Ensure all reagents, including the this compound, coupling partner, catalyst, ligand, base, and solvent, are pure and anhydrous. Impurities can poison the catalyst.
Inactive Catalyst Use a fresh batch of catalyst or a reliable pre-catalyst. Ensure proper activation of the pre-catalyst if required. Consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).
Inadequate Inert Atmosphere Palladium catalysts are often sensitive to oxygen.[1] Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.
Incorrect Temperature The optimal temperature can vary significantly. If the reaction is sluggish at a lower temperature, incrementally increase it. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.
Poor Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For sterically hindered or electronically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often beneficial.[2]
Inappropriate Base or Solvent The choice of base and solvent is critical and often interdependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK) and solvents (e.g., dioxane, toluene, DMF, THF), including aqueous mixtures for Suzuki reactions.
Issue 2: Poor Site-Selectivity (Mono- vs. Di-substitution)

Controlling the level of substitution is a common challenge with di-iodinated substrates.

Logical Flow for Optimizing Site-Selectivity

selectivity_control start Control Site-Selectivity mono_arylation Target: Mono-arylation at C4 start->mono_arylation di_arylation Target: Di-arylation start->di_arylation mono_c1 Target: Mono-arylation at C1 (Challenging) start->mono_c1 stoichiometry Use 1.0-1.2 eq. of Coupling Partner mono_arylation->stoichiometry low_temp Lower Reaction Temperature mono_arylation->low_temp ligand_choice Use Bulky/Electron-Rich Ligands mono_arylation->ligand_choice excess_partner Use >2.2 eq. of Coupling Partner di_arylation->excess_partner high_temp Higher Reaction Temperature di_arylation->high_temp longer_time Longer Reaction Time di_arylation->longer_time protecting_group Consider Protecting Group Strategy mono_c1->protecting_group directing_group Utilize a Directing Group mono_c1->directing_group

Caption: Strategies for controlling site-selectivity.

Strategies for Controlling Selectivity:

Goal Strategy
Selective Mono-coupling at C4 * Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner. * Temperature: Lower reaction temperatures generally favor mono-substitution. * Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the second coupling.
Di-coupling * Stoichiometry: Use a larger excess (>2.2 equivalents) of the coupling partner. * Temperature: Higher reaction temperatures and longer reaction times will promote the second coupling.
Selective Mono-coupling at C1 This is challenging due to the higher reactivity of the C4 position. Strategies could involve a two-step process where the C4 position is first coupled, followed by a second, different coupling at the C1 position.
Issue 3: Formation of Side Products

Common side products include homocoupling of the coupling partner and dehalogenation of the starting material.

Side Product Possible Cause Solution
Homocoupling (e.g., Biphenyl from Phenylboronic Acid) * Presence of oxygen. * High catalyst loading. * Inefficient transmetalation.* Ensure rigorous degassing and a robust inert atmosphere. * Optimize and potentially reduce catalyst loading. * Ensure the chosen base is effective for the transmetalation step.
Dehalogenation (Protodeiodination) * Presence of water or other proton sources. * Certain ligands or bases can promote this pathway.* Use anhydrous solvents and reagents. * Screen different ligands and bases to minimize this side reaction.

Experimental Protocols (Starting Points)

The following protocols are suggested starting points for the optimization of cross-coupling reactions with this compound. Note: These are general conditions and will likely require optimization for specific coupling partners.

Suzuki-Miyaura Coupling (Mono-arylation at C4)

This protocol aims for the selective synthesis of 2-fluoro-4-iodo-1,1'-biphenyl derivatives.

Reaction Scheme:

Experimental Workflow

suzuki_workflow A 1. Add this compound, arylboronic acid, and base to a dry flask. B 2. Add palladium catalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Purge with inert gas (N2 or Ar). C->D E 5. Heat to desired temperature with stirring. D->E F 6. Monitor reaction by TLC or GC/LC-MS. E->F G 7. Work-up and purify the product. F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Parameter Suggested Starting Condition
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand.
Ligand (if using Pd(OAc)₂) SPhos or XPhos (2-4 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 60-80 °C
Reaction Time 4-12 hours
Heck Coupling (Mono-vinylation at C4)

This protocol is a starting point for the synthesis of compounds like 1-(4-fluoro-3-iodophenyl)ethene derivatives.

Reaction Scheme:

Parameter Suggested Starting Condition
Palladium Catalyst Pd(OAc)₂ (1-3 mol%)
Ligand P(o-tolyl)₃ (2-6 mol%) or ligand-free for activated alkenes
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)
Solvent DMF, NMP, or Acetonitrile
Temperature 80-120 °C
Reaction Time 6-24 hours
Sonogashira Coupling (Mono-alkynylation at C4)

This protocol provides a basis for synthesizing compounds such as 1-fluoro-4-iodo-2-(phenylethynyl)benzene.

Reaction Scheme:

Parameter Suggested Starting Condition
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Et₃N or Diisopropylamine (2-4 equivalents)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Reaction Time 2-8 hours
Buchwald-Hartwig Amination (Mono-amination at C4)

This protocol is a starting point for the synthesis of N-(4-fluoro-3-iodophenyl)amine derivatives.

Reaction Scheme:

Parameter Suggested Starting Condition
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
Ligand Xantphos or BINAP (2-4 mol%)
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

This technical support center provides a foundation for optimizing cross-coupling reactions with this compound. Successful outcomes will depend on careful experimentation and systematic optimization of the reaction parameters for each specific coupling partner.

References

Technical Support Center: 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting for the use of 2-fluoro-1,4-diiodobenzene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under controlled conditions. Key recommendations include keeping it in a cool, dry place, protected from light, and in a tightly sealed container to prevent moisture absorption.[1][2][3][4] While some suppliers suggest room temperature[1][4], refrigeration at 4°C is also recommended and may be preferable for long-term storage.[2]

Q2: How stable is this compound?

A2: Under the recommended storage conditions, this compound is a stable compound.[3][5] However, like many aryl iodides, it can be sensitive to heat and light. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to degradation under harsh conditions.[1] Exposure to light can induce photochemical decomposition, and elevated temperatures can accelerate degradation, potentially leading to the release of elemental iodine.[1][6]

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound is deiodination, where one or both of the iodine atoms are replaced by hydrogen.[1][7] This can occur via a radical mechanism, which can be initiated by heat or light.[1] Hydrolysis of the carbon-iodine bond is another potential, though less common, degradation route if the compound is exposed to moisture.

Q4: What are the common impurities to look for in this compound?

A4: Common impurities can include mono-iodinated species such as 1-fluoro-4-iodobenzene or 1-fluoro-2-iodobenzene, which may arise from incomplete synthesis or partial degradation. Another potential impurity is fluorobenzene, resulting from complete deiodination. If the compound has been improperly handled or stored, you might also find elemental iodine, which would impart a pink or violet color to the material.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki or Sonogashira)
  • Potential Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage or handling.

    • Troubleshooting Steps:

      • Assess the purity of the this compound using GC-MS or ¹H NMR (see Experimental Protocols section).

      • Look for the presence of a pink or purple hue, which indicates the presence of free iodine and suggests degradation.

      • If degradation is suspected, use a fresh bottle of the reagent or purify the existing stock by recrystallization or column chromatography.

  • Potential Cause 2: Catalyst Inactivation. The palladium catalyst used in the cross-coupling reaction can be sensitive to air and moisture.

    • Troubleshooting Steps:

      • Ensure all solvents are anhydrous and properly degassed.

      • Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon).

      • Use a fresh batch of the palladium catalyst.

  • Potential Cause 3: Suboptimal Reaction Conditions. The reaction conditions may not be optimized for this specific substrate.

    • Troubleshooting Steps:

      • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

      • Vary the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).

      • Adjust the reaction temperature and time.

  • Potential Cause 4: Formation of Side Products. With two iodine atoms, there is a possibility of forming both mono- and di-substituted products.

    • Troubleshooting Steps:

      • Carefully control the stoichiometry of the coupling partners. Use of a slight excess of the boronic acid or alkyne may be necessary for disubstitution.

      • Monitor the reaction progress by TLC or LC-MS to track the formation of mono- and di-substituted products.

      • For Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring a copper(I) co-catalyst is used under strictly anaerobic conditions.

Issue 2: Discoloration of this compound
  • Potential Cause: Decomposition and Release of Iodine. A pink, purple, or brown discoloration is a strong indicator that the compound has started to decompose, liberating elemental iodine.

    • Troubleshooting Steps:

      • Confirm the presence of impurities using the analytical methods described below.

      • If the discoloration is minor, the material may be purified. A common method is to dissolve the compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with a dilute aqueous solution of sodium thiosulfate to remove the iodine, and then dry and recrystallize the product.

      • For future prevention, ensure the compound is stored in an amber vial or a container wrapped in aluminum foil to protect it from light, and store it in a desiccator.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature or 4°CMinimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.
Light Protect from light (amber vial)Prevents photodecomposition.
Moisture DesiccatedPrevents hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Illustrative):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: The parent ion for this compound should be observed at m/z 348. Look for peaks corresponding to potential impurities such as 1-fluoro-4-iodobenzene (m/z 222) and fluorobenzene (m/z 96).

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: The spectrum of pure this compound will show a complex multiplet pattern in the aromatic region. The integration of these signals should correspond to 3 protons. The presence of simpler aromatic signals may indicate impurities like fluorobenzene. The fluorine atom will cause characteristic splitting patterns.

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for this compound Stability Issues A Observe Compound (Color, Crystalline Form) B Is the compound discolored (pink/purple/brown)? A->B C Compound is likely pure. Proceed with experiment. B->C No D Decomposition is likely. Assess Purity. B->D Yes E Analytical Assessment (GC-MS, NMR) D->E H Use fresh reagent. D->H F Are impurities present? E->F F->C No G Purify the compound (e.g., recrystallization, wash with Na2S2O3) F->G Yes I Review storage conditions. Store in dark, cool, dry place. G->I H->I

Caption: A flowchart for troubleshooting stability issues with this compound.

Cross_Coupling_Troubleshooting Troubleshooting Low Yield in Cross-Coupling Reactions Start Low or No Product Yield CheckReagent 1. Check Reagent Integrity - Purity of this compound? - Activity of coupling partner? Start->CheckReagent CheckCatalyst 2. Verify Catalyst and Conditions - Fresh catalyst? - Anhydrous/degassed solvent? - Inert atmosphere? CheckReagent->CheckCatalyst If reagents are OK SolutionReagent Use fresh/purified reagents CheckReagent->SolutionReagent If degradation is found Optimize 3. Optimize Reaction Parameters - Screen bases, solvents, temperature CheckCatalyst->Optimize If setup is robust SolutionCatalyst Improve reaction setup (glovebox, fresh solvents) CheckCatalyst->SolutionCatalyst If issues are identified AnalyzeProducts 4. Analyze Product Mixture - Mono- vs. Di-substitution? - Homocoupling? Optimize->AnalyzeProducts If optimization fails SolutionOptimize Systematically vary conditions Optimize->SolutionOptimize If initial conditions are suboptimal SolutionStoichiometry Adjust stoichiometry Modify catalyst/ligand AnalyzeProducts->SolutionStoichiometry If selectivity is poor

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions involving this compound.

References

Technical Support Center: Sonogashira Reactions with 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-fluoro-1,4-diiodobenzene in Sonogashira cross-coupling reactions. The unique structure of this substrate presents specific challenges, primarily concerning regioselectivity and the control of mono- versus di-alkynylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mono-alkynylation of this compound?

The Sonogashira coupling is expected to occur selectively at the C4 position (para to the fluorine atom). This preference is governed by both steric and electronic factors. The C-I bond at the C4 position is less sterically hindered than the C-I bond at C1, which is flanked by the fluorine atom. Furthermore, palladium-catalyzed cross-coupling reactions on dihalogenated arenes tend to occur at the more electrophilic or sterically accessible site.[1][2][3]

Q2: How can I favor the formation of the mono-alkynylated product over the di-alkynylated product?

Controlling the stoichiometry of your reactants is critical. To selectively synthesize the mono-alkynylated product, you should use a precise equivalent of the terminal alkyne (1.0 eq.) relative to the this compound.[1] Using an excess of the alkyne will invariably lead to the formation of the di-substituted product.

Q3: Can I perform the reaction without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established. These protocols can be advantageous as they prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, which are often difficult to separate from the desired product.[4] However, copper-free reactions may require different ligands or reaction conditions to proceed efficiently.

Q4: My reaction has stalled and is not going to completion. What are the likely causes?

Reaction stalling is often due to catalyst deactivation. The primary causes include:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Impure Reagents: Impurities in solvents, amines, or starting materials can poison the catalyst. Use anhydrous solvents and freshly distilled amine bases.

  • Inappropriate Temperature: While many Sonogashira reactions proceed at room temperature, some substrate combinations may require gentle heating. Conversely, excessively high temperatures can accelerate catalyst decomposition, often indicated by the formation of a black precipitate ("palladium black").

Q5: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Glaser coupling is an oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen. To suppress this side reaction:

  • Ensure Rigorous Degassing: Thoroughly remove all oxygen from the reaction mixture by performing several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.[4]

  • Use Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is the most effective solution.

  • Order of Addition: Adding the alkyne slowly to the reaction mixture can sometimes help minimize its background dimerization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd or Cu).2. Oxygen contamination.3. Wet solvent or reagents.4. Impure amine base.5. Incorrect temperature.1. Use fresh, high-quality Pd catalyst and CuI.2. Ensure rigorous degassing of solvent and maintain a strict inert atmosphere.3. Use anhydrous solvents and dry reagents.4. Distill the amine base (e.g., triethylamine, diisopropylamine) before use.5. Optimize temperature; try running the reaction at a slightly elevated temperature (e.g., 40-60 °C).
Mixture of Mono- and Di-alkynylated Products 1. Excess of terminal alkyne used.2. Reaction run for too long after mono-alkynylation was complete.1. Use exactly 1.0 equivalent of the terminal alkyne for mono-substitution.2. Monitor the reaction closely by TLC or GC-MS and stop the reaction upon consumption of the starting material.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Inappropriate solvent choice.1. Ensure all reagents are pure and the system is free of oxygen.2. Reduce the reaction temperature.3. Consider switching to a different solvent (e.g., Toluene, THF, DMF).
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen present in the reaction flask.2. High concentration of copper co-catalyst.1. Improve degassing procedure (freeze-pump-thaw is highly recommended).2. Reduce the loading of CuI or switch to a copper-free protocol.
Difficult Purification 1. Close polarity of starting material, product, and byproducts.2. Streaking on silica gel column.1. Optimize reaction conditions to maximize conversion and minimize side products.2. For polar products, consider pre-treating the silica gel with triethylamine (1% in the eluent) to neutralize acidic sites. Reverse-phase chromatography may also be an option.

Experimental Protocols

Protocol for Selective Mono-alkynylation

This protocol is adapted from methodologies developed for the regioselective coupling of polyiodinated arenes and is optimized for achieving mono-substitution.[1][2]

  • Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq.), Cesium Carbonate (Cs₂CO₃, ~4.0-7.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-10 mol%), and Copper(I) Iodide (CuI, 4-20 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M). Stir the mixture for 15-20 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.0 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction vessel should be protected from light by wrapping it in aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

Sonogashira_Troubleshooting_Workflow start Reaction Start: Mono-alkynylation of This compound check_yield Check Reaction Outcome (TLC / GC-MS) start->check_yield low_yield Problem: Low/No Yield check_yield->low_yield Yield < 50% side_products Problem: Side Products check_yield->side_products Complex Mixture success Success: Isolate Product check_yield->success Clean, High Yield check_conditions Verify Conditions: 1. Inert Atmosphere? 2. Anhydrous? 3. Reagent Purity? low_yield->check_conditions analyze_side_products Identify Side Products side_products->analyze_side_products optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions OK di_alkyne Di-alkynylation Product analyze_side_products->di_alkyne Mass = Di-substituted glaser Glaser Homocoupling analyze_side_products->glaser Mass = Alkyne Dimer adjust_stoichiometry Solution: Use exactly 1.0 eq. Alkyne di_alkyne->adjust_stoichiometry improve_degassing Solution: Improve Degassing (Freeze-Pump-Thaw) glaser->improve_degassing

Caption: Troubleshooting workflow for Sonogashira reactions.

Catalytic_Cycle_Relationship cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative_add Oxidative Addition (with Ar-I) pd0->pd_oxidative_add pd_intermediate Ar-Pd(II)L₂-I pd_oxidative_add->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_transmetalation->pd_alkynyl pd_reductive_elim Reductive Elimination pd_alkynyl->pd_reductive_elim pd_reductive_elim->pd0 Regenerates Catalyst product Product Ar-C≡CR pd_reductive_elim->product cuI Cu(I) cu_acetylide Copper Acetylide Cu-C≡CR cuI->cu_acetylide alkyne Terminal Alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->pd_transmetalation Key Interaction

Caption: Interdependent catalytic cycles in Sonogashira coupling.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-fluoro-1,4-diiodobenzene. The content is designed to address specific experimental challenges and facilitate the selection of optimal catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The main challenges involve controlling regioselectivity and avoiding common side reactions. Given the two C-I bonds with different steric and electronic environments, achieving selective mono- or di-functionalization requires careful optimization of the catalyst, ligands, and reaction conditions. Common side reactions include homocoupling of the coupling partners and hydrodehalogenation of the starting material.

Q2: Which iodine position on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the 4-position (para to the fluorine) is generally more reactive towards oxidative addition than the C-I bond at the 1-position (ortho to the fluorine). This is attributed to the steric hindrance imposed by the adjacent fluorine atom at the 1-position. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective functionalization at the more reactive C-4 position.

Q3: How can I favor mono-arylation over di-arylation in a Suzuki-Miyaura coupling reaction?

To favor mono-arylation, you can employ a stoichiometric excess of this compound relative to the boronic acid (e.g., 2-3 equivalents). This increases the statistical probability of the boronic acid reacting with an unreacted molecule of the diiodobenzene over the mono-arylated product.[1] Additionally, using a less reactive catalyst system or shorter reaction times can also help to minimize the formation of the di-substituted product.

Q4: What causes the formation of a black precipitate in my Sonogashira coupling reaction, and how can I prevent it?

The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the active Pd(0) catalyst, rendering it inactive.[2] This can be caused by the presence of oxygen, impurities in reagents or solvents, or high reaction temperatures. To prevent this, ensure a strictly inert atmosphere through rigorous degassing of solvents and the reaction mixture.[2] Using high-purity reagents and solvents is also crucial.[2] If catalyst decomposition persists, consider using a more stable palladium precatalyst or a ligand that can better stabilize the active catalytic species.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or GC-MS analysis shows unreacted starting materials.

  • Minimal or no formation of the desired coupled product.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more robust precatalyst such as a palladacycle or a Pd(II) source with a suitable phosphine ligand that can be reduced in situ to the active Pd(0) species.
Poor Ligand Choice For Suzuki couplings, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective in promoting both oxidative addition and reductive elimination.[3]
Inappropriate Base The choice of base is critical. For Suzuki reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials or product.
Solvent Issues Ensure the solvent is anhydrous and thoroughly degassed. Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with a co-solvent like water to aid in dissolving the base.[1]
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for any signs of decomposition.
Issue 2: Poor Regioselectivity in Mono-functionalization

Symptoms:

  • Formation of a mixture of 1-substituted and 4-substituted products.

  • Difficulty in separating the desired regioisomer.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective Catalyst The choice of ligand can significantly influence regioselectivity. For dihaloarenes, bulky ligands can favor reaction at the less sterically hindered position. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to optimize selectivity.
Reaction Conditions Favoring Isomerization Prolonged reaction times or high temperatures can sometimes lead to product isomerization or reaction at the less favored position. Monitor the reaction progress closely and aim for the shortest reaction time that provides a good yield of the desired isomer.
Solvent Effects The polarity of the solvent can influence the catalyst's behavior and, consequently, the regioselectivity. Screen different solvents to find the optimal medium for your desired transformation.
Issue 3: Significant Homocoupling of the Coupling Partner

Symptoms:

  • Formation of a significant amount of a byproduct derived from the dimerization of the boronic acid (in Suzuki), alkyne (in Sonogashira), or amine (in Buchwald-Hartwig).

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[1] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).
Use of a Pd(II) Precatalyst Pd(II) precatalysts can be reduced to the active Pd(0) form through the homocoupling of two molecules of the coupling partner.[1] Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can often reduce the extent of homocoupling.[1]
Copper-Mediated Alkyne Dimerization (Sonogashira) In Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2] To minimize this, use "copper-free" Sonogashira conditions or ensure a strictly oxygen-free environment.[2]

Experimental Protocols

General Procedure for Regioselective Mono-Sonogashira Coupling

This protocol provides a starting point for the selective coupling at the C-4 position of this compound. Optimization may be required for different terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for achieving high efficiency and selectivity. The following table provides a general guide for selecting a suitable system for different coupling reactions with this compound.

Coupling ReactionRecommended Palladium SourceRecommended Ligand(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, RuPhos, tBuXPhosBulky, electron-rich phosphine ligands generally promote efficient coupling and can enhance selectivity for the less hindered C-4 position.
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃, P(t-Bu)₃For copper-free conditions, ligands like P(t-Bu)₃ can be effective. Ensure a strictly inert atmosphere to prevent Glaser coupling.[2]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃BINAP, DPPF, BrettPhosThe choice of ligand depends on the nature of the amine. Bidentate phosphine ligands like BINAP and DPPF are effective for primary amines.[4] More specialized ligands like BrettPhos may be required for challenging substrates.

Visualizing Reaction Workflows

General Workflow for Catalyst Screening in a Cross-Coupling Reaction

Catalyst Screening Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization start Define Reaction: Substrate, Coupling Partner, Reaction Type reagents Prepare Stock Solutions: This compound, Coupling Partner, Base start->reagents catalysts Select Catalysts & Ligands for Screening reagents->catalysts reaction_array Set up Parallel Reactions (e.g., in a 24-well plate) catalysts->reaction_array run_reaction Run Reactions under Controlled Conditions (Temperature, Time) reaction_array->run_reaction analysis Analyze Reaction Outcomes (LC-MS, GC-MS, NMR) run_reaction->analysis evaluate Evaluate Results: Yield, Selectivity, Byproducts analysis->evaluate evaluate->catalysts Poor Results optimize Identify Lead Conditions & Perform Further Optimization (Concentration, Temperature) evaluate->optimize Promising Results conclusion Final Optimized Protocol optimize->conclusion

Caption: A logical workflow for screening and optimizing catalyst systems for cross-coupling reactions.

Decision Tree for Troubleshooting Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_atmosphere Is the reaction under a strictly inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use a fresh catalyst or a more robust precatalyst. check_catalyst->solution_catalyst No check_reagents Are all reagents and solvents pure and anhydrous? check_atmosphere->check_reagents Yes solution_atmosphere Thoroughly degas all components and maintain a positive inert gas pressure. check_atmosphere->solution_atmosphere No check_conditions Are the reaction temperature and time appropriate? check_reagents->check_conditions Yes solution_reagents Purify starting materials and use anhydrous, degassed solvents. check_reagents->solution_reagents No solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions

Caption: A step-by-step guide to diagnosing and resolving low-yield issues in cross-coupling experiments.

References

Technical Support Center: Reactivity of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-fluoro-1,4-diiodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in cross-coupling reactions?

A1: The main challenges associated with this compound in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are centered around achieving selective mono-functionalization versus di-functionalization and controlling the regioselectivity of the reaction. The two carbon-iodine (C-I) bonds exhibit different reactivities due to the electronic influence of the adjacent fluorine atom, which can lead to mixtures of products if reaction conditions are not carefully optimized.

Q2: How does the fluorine substituent influence the reactivity of the two iodine atoms?

A2: The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring. This can affect the relative rates of oxidative addition at the two C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond ortho to the fluorine atom may have different reactivity compared to the C-I bond meta to it. Careful selection of catalyst, ligand, and solvent is often necessary to control which iodine atom reacts preferentially.

Q3: Is the carbon-fluorine bond reactive under typical cross-coupling or nucleophilic substitution conditions?

A3: Generally, the carbon-fluorine (C-F) bond in this compound is significantly less reactive than the carbon-iodine (C-I) bonds under standard palladium-catalyzed cross-coupling conditions. For nucleophilic aromatic substitution (SNAr), the C-F bond is also relatively inert as the ring is not activated by strong electron-withdrawing groups (like a nitro group). SNAr reactions at the C-F position typically require harsh conditions or specialized catalytic systems, such as photoredox catalysis, which are not commonly employed for routine synthetic transformations.

Q4: Can I achieve selective mono-substitution of this compound?

A4: Yes, selective mono-substitution is achievable. Key strategies to favor mono- over di-substitution include using a stoichiometric amount of the coupling partner (or even a slight excess of the diiodobenzene), lower reaction temperatures, and shorter reaction times. The choice of solvent and catalyst/ligand system also plays a crucial role in controlling the selectivity. Monitoring the reaction progress closely by techniques like TLC or GC-MS is essential to stop the reaction once the desired mono-substituted product is predominantly formed.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Issue 1: Low yield of the desired coupled product.

Potential Cause Troubleshooting Step Recommended Solvents
Inefficient catalyst system.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands.1,4-Dioxane/water, Toluene/water, DMF
Inappropriate base.Test various inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base are critical.Ensure the chosen solvent system can partially dissolve the base.
Poor solubility of reactants.A mixture of a polar aprotic solvent and water is often effective.1,4-Dioxane/water (e.g., 4:1 v/v) is a common and effective choice.
Deactivation of the catalyst.Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and that solvents are properly degassed.Degas solvents by bubbling with an inert gas for 15-20 minutes prior to use.

Issue 2: Formation of a mixture of mono- and di-substituted products with poor selectivity.

Potential Cause Troubleshooting Step Solvent Considerations
Over-reaction leading to di-substitution.Use 1.0-1.2 equivalents of the boronic acid. Monitor the reaction closely and stop it once the starting material is consumed.The choice of solvent can influence reaction rates. Less polar solvents might slow down the reaction, allowing for better control.
High reaction temperature.Lower the reaction temperature. Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction is too slow.Solvents with lower boiling points like THF may help maintain a lower reaction temperature.
Catalyst/ligand system favors di-substitution.Experiment with bulkier phosphine ligands which can disfavor the second coupling step due to steric hindrance.-
Sonogashira Coupling

Issue 1: Low yield and formation of alkyne homocoupling (Glaser coupling) byproducts.

Potential Cause Troubleshooting Step Solvent and Base Recommendations
Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.Solvents like THF and DMF should be freshly distilled or degassed.
Ineffective copper co-catalyst.Use a reliable source of CuI and ensure it is fresh.-
Inappropriate base.An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The amine often serves as the solvent or co-solvent.Anhydrous Et₃N or a mixture of THF/Et₃N is common.

Issue 2: Difficulty in achieving selective mono-alkynylation.

Potential Cause Troubleshooting Step Solvent and Temperature Control
High reactivity leading to di-alkynylation.Use a controlled amount of the terminal alkyne (1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., room temperature).A less polar solvent like toluene might slow down the reaction compared to more polar options like DMF.
Catalyst choice.The choice of palladium catalyst and ligand can influence selectivity. Pd(PPh₃)₄ is a common choice.-

Data Presentation

The following tables summarize the impact of different solvents on the yield of cross-coupling reactions with substrates similar to this compound, providing a starting point for optimization.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides

Solvent SystemTypical Temperature (°C)Observations and Typical Yields
1,4-Dioxane / H₂O80 - 100Generally provides good yields for a wide range of substrates.
Toluene / H₂O80 - 110Effective, especially for less polar substrates. Biphasic system requires vigorous stirring.
DMF / H₂O80 - 120Good for substrates with poor solubility in other solvents, but can be difficult to remove.
Acetonitrile / H₂O60 - 80Can be effective, but sometimes leads to lower yields compared to dioxane or toluene.

Table 2: Solvent Effects on Sonogashira Coupling of Aryl Iodides

SolventTypical Temperature (°C)Observations and Typical Yields
Triethylamine (Et₃N)Room Temp - 60Often used as both the base and the solvent. Good for many standard couplings.
THF / Et₃NRoom Temp - 60A common co-solvent system that provides good solubility for a variety of substrates.
DMFRoom Temp - 80Can increase reaction rates but may also promote side reactions if not carefully controlled.
Toluene60 - 100A non-polar option that can be useful for specific substrates and for controlling reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v), to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper co-catalyst (e.g., CuI, 0.05 eq).

  • Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF or Et₃N. Add the terminal alkyne (1.1 eq) and an amine base (e.g., Et₃N, 2.0 eq if not used as the solvent) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent. The filtrate can be washed with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactants: - this compound - Coupling Partner - Catalyst & Base start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify (Chromatography) quench->purify end Characterized Product purify->end signaling_pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A This compound E Mono-arylated Product A->E 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination B Arylboronic Acid B->E C Pd Catalyst + Base C->E D Solvent (e.g., Dioxane/H2O) D->E F Di-arylated Product E->F Further Coupling G This compound K Mono-alkynylated Product G->K Catalytic Cycle H Terminal Alkyne H->K I Pd Catalyst + CuI + Base I->K J Solvent (e.g., THF/Et3N) J->K L Di-alkynylated Product K->L Further Coupling

Technical Support Center: Managing Steric Hindrance in 2-Fluoro-1,4-diiodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-1,4-diiodobenzene. The content focuses on managing steric hindrance and achieving regioselectivity in common cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges are controlling regioselectivity and overcoming steric hindrance. The two iodine atoms offer the possibility of mono- or di-functionalization. The fluorine atom ortho to one of the iodine atoms introduces significant steric bulk and electronic effects, which can hinder the reaction at the C1 position and influence the overall reactivity of the molecule.

Q2: Which iodine is more reactive in a typical palladium-catalyzed cross-coupling reaction?

A2: In this compound, the iodine at the C4 position (para to the fluorine) is generally more reactive towards oxidative addition with a palladium catalyst. This is due to the reduced steric hindrance at this position compared to the C1 position, which is flanked by the bulky fluorine atom.

Q3: How does the ortho-fluoro group influence the reactivity at the adjacent C1-iodine bond?

A3: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect and a steric blocking effect. This can decrease the rate of oxidative addition at the C1-I bond. However, in some cases, catalyst-ligand interactions can be tailored to overcome this hindrance or even favor reaction at this more sterically congested site.

Q4: Is it possible to achieve selective mono-functionalization?

A4: Yes, selective mono-functionalization at the less hindered C4-iodine position is achievable by carefully controlling reaction conditions. Key strategies include using a 1:1 stoichiometry of reactants, lower reaction temperatures, shorter reaction times, and selecting appropriate ligands that enhance selectivity.

Q5: What is the key to achieving di-functionalization?

A5: To achieve di-functionalization, more forcing conditions are typically required. This includes using an excess of the coupling partner (>2 equivalents), higher temperatures, longer reaction times, and a robust catalyst system capable of reacting at the more sterically hindered C1 position after the first coupling at C4 has occurred.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield in mono-arylation at the C4 position.

  • Possible Cause: Inefficient catalyst, poor choice of base, or suboptimal temperature.

  • Troubleshooting Steps:

    • Ligand Screening: Bulky, electron-rich phosphine ligands are often necessary to promote the reaction. Consider ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) which have shown success with sterically hindered substrates.[1]

    • Base Selection: The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The base not only facilitates transmetalation but also influences catalyst activity.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is standard. Ensure solvents are properly degassed to prevent catalyst degradation.

    • Temperature Optimization: While lower temperatures favor selectivity, a certain thermal threshold is needed for activation. Gradually increase the temperature from room temperature to around 80-100 °C.

Issue: Unwanted di-arylation product is forming.

  • Possible Cause: Reaction conditions are too harsh, or the stoichiometry is incorrect.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the boronic acid.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 40-60 °C) to favor the more reactive C4-I bond.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS and stop it once the desired mono-coupled product is maximized.

Sonogashira Coupling

Issue: No or very slow reaction for mono-alkynylation.

  • Possible Cause: Inactive catalyst, insufficient base, or inhibition of the copper co-catalyst.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) as both the palladium catalyst and the copper(I) co-catalyst are sensitive to oxygen.

    • Base Selection: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent.

    • Copper Co-catalyst: Use a fresh source of CuI. If the reaction is still sluggish, consider copper-free conditions, which may require specific ligands and higher temperatures but can sometimes avoid issues related to copper.

    • Ligand Choice: While PPh₃ is common, more electron-rich and bulky ligands might be necessary to facilitate the coupling, especially at the sterically hindered position.

Issue: Homocoupling of the alkyne (Glaser coupling) is observed.

  • Possible Cause: Presence of oxygen, which promotes the oxidative homocoupling of the copper acetylide intermediate.

  • Troubleshooting Steps:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • Minimize Reaction Time: Overly long reaction times can increase the likelihood of side reactions.

Buchwald-Hartwig Amination

Issue: Low conversion for C-N bond formation.

  • Possible Cause: Steric hindrance from both the substrate and the amine, weak base, or inappropriate ligand.

  • Troubleshooting Steps:

    • Ligand Selection: This reaction is highly dependent on the ligand. Sterically demanding biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be challenging for hindered substrates.[2]

    • Strong Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS is typically necessary.

    • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.

    • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C).

Issue: Selective amination at C4 is successful, but the second amination at C1 fails.

  • Possible Cause: Extreme steric hindrance at the C1 position after the first coupling.

  • Troubleshooting Steps:

    • More Forcing Conditions: Increase the reaction temperature and time for the second coupling step.

    • Different Catalyst System: The optimal catalyst for the first coupling may not be suitable for the second. A different, potentially more active, ligand/palladium precursor combination might be needed.

    • Alternative Amine: If the amine is also bulky, consider if a smaller amine could be used for the second step if the synthetic route allows.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction with a nucleophile (e.g., a thiol) is not proceeding.

  • Possible Cause: Insufficient activation of the aromatic ring for SNAr. While the fluorine is a good leaving group, the di-iodo substitution pattern is not strongly electron-withdrawing.

  • Troubleshooting Steps:

    • Base Strength: The nucleophile must be fully deprotonated. For thiols, a strong base like NaH or K₂CO₃ in a polar aprotic solvent (DMF, DMAc) is effective.[3]

    • Temperature: Heating the reaction is often necessary to overcome the activation barrier (e.g., 80-120 °C).

    • Solvent: Use polar aprotic solvents like DMF, DMSO, or NMP to stabilize the charged Meisenheimer complex intermediate.

    • Alternative Chemistries: If SNAr is unsuccessful, a copper-catalyzed cross-coupling reaction (Ullmann condensation) might be a viable alternative for forming C-S or C-O bonds.

Quantitative Data & Reaction Conditions

Disclaimer: The following tables present data from reactions on substrates analogous to this compound. This information is intended to provide a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Dihaloarenes - Ligand and Base Effects (Data adapted from studies on sterically hindered aryl halides)

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
11-Bromo-4-iodobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95 (mono-I)[4]
22-Bromo-1-iodo-3-methoxybenzeneMesitylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11085[5]
32,6-DichlorotoluenePhenylboronic acidPd(OAc)₂ (2)IMes-HCl (4)Cs₂CO₃TolueneRT92[1]

Table 2: Buchwald-Hartwig Amination of Aryl Halides (Data adapted from studies on halo-iodobenzenes)

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
11-Bromo-4-iodobenzenep-ToluidinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene11078 (mono-I)[6]
21-Chloro-4-iodobenzeneAniline[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)KOtBuToluene10095 (mono-I)[2]
31-Iodo-3,5-dimethylbenzenep-ToluidinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene11097[6]

Visualizations

Experimental & Logical Workflows

Troubleshooting_Workflow General Troubleshooting for Cross-Coupling Reactions Start Reaction Start (e.g., Low Yield / No Reaction) Check_Reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Dry/Degassed Solvents? - Pure Starting Materials? Start->Check_Reagents Optimize_Base 2. Optimize Base - Screen different bases (K3PO4, Cs2CO3, NaOtBu) - Check stoichiometry (2-3 eq.) Check_Reagents->Optimize_Base Reagents OK Optimize_Ligand 3. Screen Ligands - Increase steric bulk? (e.g., PPh3 -> XPhos) - Try different ligand class (e.g., NHC)? Optimize_Base->Optimize_Ligand No Improvement Success Successful Reaction Optimize_Base->Success Improvement Optimize_Temp 4. Adjust Temperature - Gradually increase temp. (e.g., RT -> 60°C -> 100°C) - Monitor for decomposition Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Solvent 5. Change Solvent - Toluene, Dioxane, THF? - Check solubility of all components Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Improvement Optimize_Solvent->Success Improvement Failure Persistent Failure Consider Alternative Strategy Optimize_Solvent->Failure No Improvement

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Regioselectivity_Decision_Tree Decision Tree for Selective Functionalization Goal Desired Product? Mono Mono-functionalization (at C4-I position) Goal->Mono Mono Di Di-functionalization (at C4-I and C1-I) Goal->Di Di Stoich_Mono Use ~1.0 eq. of Coupling Partner Mono->Stoich_Mono Stoich_Di Use >2.0 eq. of Coupling Partner Di->Stoich_Di Temp_Mono Mild Temperature (e.g., RT to 60°C) Stoich_Mono->Temp_Mono Temp_Di Forcing Temperature (e.g., >100°C) Stoich_Di->Temp_Di Time_Mono Shorter Reaction Time (Monitor closely) Temp_Mono->Time_Mono Time_Di Longer Reaction Time Temp_Di->Time_Di Ligand_Mono Ligand Choice: Focus on Selectivity Time_Mono->Ligand_Mono Ligand_Di Ligand Choice: Focus on Activity/Stability (e.g., Bulky Biarylphosphines) Time_Di->Ligand_Di Result_Mono Selective C4-Coupled Product Ligand_Mono->Result_Mono Result_Di Di-Coupled Product Ligand_Di->Result_Di

Caption: Strategy selection for mono- vs. di-functionalization.

References

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-fluoro-1,4-diiodobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction starting from 2-fluoro-4-iodoaniline.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is inefficient.Optimize Diazotization Conditions: Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline to prevent temperature spikes and decomposition of nitrous acid. Confirm complete diazotization using a starch-iodide paper test for excess nitrous acid.
Diazonium Salt Decomposition: The diazonium salt is unstable and decomposes before the iodination step.Maintain Low Temperature: Keep the diazonium salt solution consistently at or below 5 °C. Use the diazonium salt solution immediately after preparation.[1]
Inefficient Iodination: The displacement of the diazonium group with iodide is not proceeding to completion.Choice of Iodide Source: Use a saturated solution of potassium iodide (KI). While the Sandmeyer iodination does not strictly require a copper catalyst, the use of cuprous iodide (CuI) can sometimes improve yields by minimizing side reactions.[2][3][4]
Side Reactions: Formation of byproducts such as phenols (from reaction with water) or azo compounds.Control Reaction Conditions: Ensure the reaction medium is sufficiently acidic to suppress phenol formation. The one-pot method, where the diazonium salt reacts with iodide as it is formed, can reduce the formation of azoamino compounds.[4]

Issue 2: Presence of Impurities and Byproducts in the Crude Product

Potential Cause Recommended Solution
Unreacted Starting Material (2-Fluoro-4-iodoaniline): The diazotization or the Sandmeyer reaction was incomplete.Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.
Formation of Isomeric Byproducts: Potential for the formation of other diiodofluorobenzene isomers.Purification: Employ fractional distillation under reduced pressure or column chromatography on silica gel to separate the desired 1,4-diiodo isomer from other isomers.[5][6]
Phenolic Impurities: The diazonium group reacted with water to form 2-fluoro-4-iodophenol.Work-up Procedure: Wash the organic extract with a dilute sodium hydroxide solution to remove acidic phenolic impurities.
Azo Compound Byproducts: Diazonium salt coupling with unreacted aniline or other aromatic species.Controlled Addition: Add the sodium nitrite solution slowly and maintain a low temperature to minimize the concentration of free diazonium salt available for coupling reactions.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Recommended Solution
Product is a Solid with a Low Melting Point: Can make handling and purification challenging.Crystallization: Use recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to purify the solid product.
Emulsion Formation During Work-up: Difficulty in separating the organic and aqueous layers.Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective on a smaller scale.
Thermal Decomposition during Distillation: The product may be sensitive to high temperatures.Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the scale-up synthesis of this compound?

A1: The most common and practical starting material is 2-fluoro-4-iodoaniline.[8][9][10] This aniline derivative can be synthesized from o-fluoroaniline.[8]

Q2: What are the critical safety precautions to consider during the Sandmeyer reaction for this synthesis?

A2: Diazonium salts can be explosive when isolated in a dry state.[1] Therefore, it is crucial to keep the diazonium salt in solution and at a low temperature (0-5 °C) at all times. The reaction also involves the evolution of nitrogen gas, so adequate ventilation and pressure equalization are necessary, especially on a larger scale.

Q3: Can I use an alternative to sodium nitrite for the diazotization step?

A3: Yes, other diazotizing agents like tert-butyl nitrite can be used, particularly for reactions in organic solvents. However, for aqueous Sandmeyer reactions on a large scale, sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid is the most common and cost-effective method.

Q4: How can I confirm the formation of the diazonium salt before proceeding with the iodination?

A4: A simple qualitative test is to add a small drop of the reaction mixture to a solution of 2-naphthol in a basic solution. The formation of a bright orange or red azo dye indicates the presence of the diazonium salt.

Q5: What is the typical purity of commercially available this compound?

A5: Commercially available this compound is typically offered at a purity of 98% or higher.[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline [8]

  • To a stirred suspension of o-fluoroaniline (1.0 eq) in an aqueous solution of sodium bicarbonate (1.0 eq), heat the mixture to 60 °C.

  • Add iodine (1.0 eq) portion-wise to the heated suspension.

  • Maintain the reaction at 60 °C for 3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add dichloromethane and a saturated solution of sodium bisulfite to quench excess iodine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexane to yield 2-fluoro-4-iodoaniline.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization:

    • Prepare a solution of 2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate flask, prepare a concentrated aqueous solution of potassium iodide (1.5 eq).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, a saturated solution of sodium thiosulfate (to remove excess iodine), a dilute solution of sodium hydroxide (to remove phenolic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 2-Fluoro-4-iodoaniline in HCl(aq) C Diazonium Salt Solution (0-5 °C) A->C Slow Addition at 0-5 °C B NaNO2(aq) B->C E Crude Product Mixture C->E Addition to KI solution D KI(aq) D->E Vigorous Stirring F Extraction E->F G Washing F->G H Drying & Concentration G->H I Vacuum Distillation / Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product CheckDiazotization Check Diazotization Step Start->CheckDiazotization CheckIodination Check Iodination Step CheckDiazotization->CheckIodination No IncompleteDiazotization Incomplete Reaction? (Test with 2-naphthol) CheckDiazotization->IncompleteDiazotization Yes Decomposition Decomposition? (Temp > 5°C) CheckDiazotization->Decomposition Yes CheckPurification Check Purification Step CheckIodination->CheckPurification No InefficientIodination Inefficient Displacement? CheckIodination->InefficientIodination Yes SideReactions Side Reactions? (Phenols, Azo compounds) CheckIodination->SideReactions Yes Isomers Isomeric Impurities? CheckPurification->Isomers Yes ThermalDegradation Thermal Degradation? CheckPurification->ThermalDegradation Yes OptimizeDiazotization Optimize Temp & Reagent Ratio IncompleteDiazotization->OptimizeDiazotization Decomposition->OptimizeDiazotization OptimizeIodination Use CuI Catalyst / Control pH InefficientIodination->OptimizeIodination SideReactions->OptimizeIodination OptimizePurification Fractional Distillation / Column Chromatography / Vacuum Isomers->OptimizePurification ThermalDegradation->OptimizePurification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-1,4-diiodobenzene and 1,4-diiodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. This guide provides an objective comparison of the performance of 2-fluoro-1,4-diiodobenzene and its parent compound, 1,4-diiodobenzene, in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The introduction of a fluorine atom ortho to an iodine atom can significantly influence the reactivity and selectivity of these transformations, offering unique advantages for synthetic chemists.

Executive Summary

Both this compound and 1,4-diiodobenzene are valuable bifunctional reagents capable of undergoing sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds in typical palladium-catalyzed cycles, allowing for selective functionalization at the iodo-positions.

The primary distinction between the two substrates lies in the electronic and potential steric influence of the ortho-fluoro substituent in this compound. This electron-withdrawing group can modulate the electron density of the aromatic ring and the C-I bonds, potentially affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the fluorine atom may exert steric effects or participate in directing interactions with the metal center, leading to differences in reaction kinetics and, in some cases, product distribution.

Performance in Key Cross-Coupling Reactions

The following sections detail the anticipated and reported performance of this compound and 1,4-diiodobenzene in major cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are limited in the literature, the data presented is compiled from studies on these and closely related substrates to provide a substantive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For both diiodo-substrates, mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid.

Comparative Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (Mono-arylation)Yield (Di-arylation)Notes
1,4-Diiodobenzene Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Water90Good to ExcellentGood to ExcellentWell-established reaction, yields are typically high.
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Water90Good to ExcellentGood to ExcellentThe electron-withdrawing fluorine may slightly increase the rate of oxidative addition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the diiodobenzene (1.0 mmol) and the arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation) in a mixture of toluene (8 mL) and water (2 mL) is added Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and is a cornerstone for the synthesis of conjugated systems. The high reactivity of the C-I bond in both substrates allows for efficient coupling under relatively mild conditions.

Comparative Data: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (Mono-alkynylation)Yield (Di-alkynylation)Notes
1,4-Diiodobenzene PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF/DMA75Excellent[1]Excellent[2]High yields are consistently reported for both mono and double coupling.
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF/DMA75ExcellentExcellentThe ortho-fluoro group is not expected to significantly hinder the reaction and may slightly enhance the rate.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of the diiodobenzene (1.0 mmol), the terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) is degassed with argon. The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 40-75 °C) under an argon atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.

Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes. The reaction of diiodobenzenes with alkenes like styrene can lead to mono- or di-substituted products, typically with high E-selectivity.

Comparative Data: Heck Reaction

SubstrateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (Mono-vinylation)Yield (Di-vinylation)Notes
1,4-Diiodobenzene StyrenePd(OAc)₂, PPh₃, Et₃NDMF100GoodGood[3]The reaction is generally efficient, though higher temperatures may be required compared to Suzuki and Sonogashira couplings.[4]
This compound StyrenePd(OAc)₂, PPh₃, Et₃NDMF100GoodGoodThe ortho-fluoro substituent may influence the regioselectivity of the migratory insertion step, although for styrene, this effect is likely minimal.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the diiodobenzene (1.0 mmol), the alkene (1.2 mmol for mono-vinylation, 2.5 mmol for di-vinylation), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (10 mL) is degassed with argon. The reaction mixture is then heated to 100-120 °C under an argon atmosphere for 12-24 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Both diiodobenzenes can be sequentially aminated, providing access to a range of substituted anilines and their derivatives.

Comparative Data: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (Mono-amination)Yield (Di-amination)Notes
1,4-Diiodobenzene MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene80Good to ExcellentGood to Excellent[5]A variety of phosphine ligands can be employed to optimize the reaction for different amine substrates.
This compound MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene80Good to ExcellentGood to ExcellentThe ortho-fluoro group, being electron-withdrawing, is expected to facilitate the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with the diiodobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol for mono-amination, 2.8 mmol for di-amination). The tube is evacuated and backfilled with argon. Toluene (10 mL) and the amine (1.2 mmol for mono-amination, 2.5 mmol for di-amination) are then added. The reaction mixture is heated to 80-100 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

Mechanistic Considerations and the "Ortho-Fluoro Effect"

The presence of a fluorine atom ortho to the reacting C-I bond in this compound can influence the cross-coupling reaction in several ways:

  • Inductive Effect: Fluorine is a strongly electron-withdrawing atom. This inductive effect can make the ipso-carbon more electron-deficient, which may accelerate the rate-determining oxidative addition of the C-I bond to the Pd(0) catalyst.

  • Steric Hindrance: Although fluorine is relatively small, it can still exert some steric hindrance around the reaction center, which could potentially slow down the approach of the bulky palladium catalyst. However, in most cases, this effect is considered to be minor for the first C-I bond activation.

  • Directing Effects: In some cases, the ortho-fluoro group can engage in coordinative interactions with the palladium center, influencing the regioselectivity of the reaction or the stability of intermediates.

For the di-functionalization of this compound, the electronic and steric environment of the second C-I bond will be altered by the newly introduced substituent, which can affect the rate and feasibility of the second coupling step.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Diiodobenzene, Coupling Partner, Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterization Purification->Characterization Pure Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

Both this compound and 1,4-diiodobenzene are highly effective substrates for a range of palladium-catalyzed cross-coupling reactions. The choice between them will largely depend on the desired final product and the potential benefits of incorporating a fluorine atom.

  • 1,4-Diiodobenzene serves as a reliable and straightforward building block for the synthesis of symmetric or unsymmetric 1,4-disubstituted benzene derivatives.

  • This compound offers the added advantage of introducing a fluorine atom, which is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The electron-withdrawing nature of the fluorine may also offer a slight rate enhancement in some cross-coupling reactions.

For researchers and drug development professionals, this compound represents a more advanced building block that can directly lead to fluorinated analogues of target molecules, potentially accelerating the drug discovery process. The reactivity of both C-I bonds in each substrate is high, allowing for flexible and efficient synthetic strategies.

References

A Comparative Guide to the Reactivity of Fluorinated Diiodobenzene Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various fluorinated diiodobenzene isomers in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the subtle differences in reactivity imparted by the position of the fluorine atom is crucial for the strategic design and synthesis of complex aromatic molecules in pharmaceutical and materials science research.

Introduction

Fluorinated diiodobenzenes are versatile building blocks in organic synthesis, offering two reactive sites (carbon-iodine bonds) for sequential or selective functionalization. The presence of a fluorine atom significantly influences the electronic properties of the benzene ring, thereby affecting the reactivity of the C-I bonds in cross-coupling reactions. This guide summarizes available experimental data and established reactivity principles to predict the comparative reactivity and regioselectivity of common fluorinated diiodobenzene isomers.

While direct comparative studies under identical conditions for all isomers are limited in the literature, this guide synthesizes data from analogous systems to provide a predictive framework for researchers. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making the C-I bonds the primary reactive sites in diiodofluorobenzenes.[1] The regioselectivity of the first coupling is primarily governed by the electronic and steric environment of the two iodine atoms.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In fluorinated diiodobenzenes, the electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition of the palladium catalyst to the C-I bonds. Generally, a C-I bond that is more electron-deficient will be more reactive. Steric hindrance around the iodine atom can also play a significant role in determining the site of the initial coupling.

For instance, in the analogous 1,4-dibromo-2-fluorobenzene, site-selective Suzuki-Miyaura reactions have been demonstrated, where the bromine atom para to the fluorine is more reactive than the one ortho to it. This preference is attributed to both electronic and steric factors.

Table 1: Predicted Comparative Reactivity and Regioselectivity in Monosubstitution Suzuki-Miyaura Coupling

IsomerStructurePredicted Major Monosubstitution ProductPredicted Relative ReactivityRationale
1,2-Diiodo-4-fluorobenzene1-Aryl-2-iodo-4-fluorobenzene (Coupling at C-1)HighThe C-I bond at the C-1 position is activated by the para-fluorine's electron-withdrawing effect and is less sterically hindered than the C-2 position.
1,3-Diiodo-2-fluorobenzene1-Aryl-3-iodo-2-fluorobenzene (Coupling at C-1 or C-3)ModerateBoth C-I bonds are meta to the fluorine and sterically hindered by it. Reactivity is expected to be lower than in other isomers.
1,3-Diiodo-5-fluorobenzene1-Aryl-3-iodo-5-fluorobenzene (Coupling at C-1 or C-3)HighBoth C-I bonds are electronically activated by the ortho- and para-directing inductive effect of the fluorine atom. Steric hindrance is minimal.
1,4-Diiodo-2-fluorobenzene1-Aryl-4-iodo-2-fluorobenzene (Coupling at C-1)HighThe C-I bond at the C-1 position is activated by the ortho-fluorine and is less sterically hindered than the C-4 position which is para to the fluorine.

Note: The predicted relative reactivities are qualitative and intended for comparative purposes. Actual yields will depend on specific reaction conditions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Fluorinated Diiodobenzene Isomer C Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) A->C B Arylboronic Acid B->C F Monosubstituted Product (Unsymmetrical Biaryl) C->F 1st Coupling D Base (e.g., K2CO3, Cs2CO3) D->C E Solvent (e.g., Toluene/H2O, Dioxane/H2O) E->C G Disubstituted Product (Symmetrical or Unsymmetrical Terphenyl) F->G 2nd Coupling (with same or different Arylboronic Acid) Sonogashira_Reactivity cluster_reactivity Factors Influencing Reactivity & Regioselectivity cluster_isomers Fluorinated Diiodobenzene Isomers Electronic Effects Electronic Effects 1,2-diiodo-4-fluoro 1,2-diiodo-4-fluoro Electronic Effects->1,2-diiodo-4-fluoro 1,4-diiodo-2-fluoro 1,4-diiodo-2-fluoro Electronic Effects->1,4-diiodo-2-fluoro Steric Hindrance Steric Hindrance 1,3-diiodo-2-fluoro 1,3-diiodo-2-fluoro Steric Hindrance->1,3-diiodo-2-fluoro Steric Hindrance->1,4-diiodo-2-fluoro Catalyst/Ligand Catalyst/Ligand 1,3-diiodo-5-fluoro 1,3-diiodo-5-fluoro Catalyst/Ligand->1,3-diiodo-5-fluoro C1 > C2 C1 more reactive 1,2-diiodo-4-fluoro->C1 > C2 C1 ≈ C3 (low reactivity) Similar reactivity, hindered 1,3-diiodo-2-fluoro->C1 ≈ C3 (low reactivity) C1 ≈ C3 (high reactivity) Similar reactivity, activated 1,3-diiodo-5-fluoro->C1 ≈ C3 (high reactivity) C1 > C4 C1 more reactive 1,4-diiodo-2-fluoro->C1 > C4

References

A Comparative Guide to the Functionalization of 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the products derived from palladium-catalyzed cross-coupling reactions of 2-fluoro-1,4-diiodobenzene, a versatile building block in organic synthesis. We will explore three key transformations: Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, focusing on the regioselectivity and stepwise functionalization of this di-iodinated substrate. The presented data, experimental protocols, and reaction pathway diagrams are intended to aid researchers in the strategic design of complex molecular architectures.

Introduction to the Reactivity of this compound

This compound presents two reactive sites for cross-coupling reactions: the carbon-iodine bonds at positions 1 and 4. The fluorine atom at position 2 introduces electronic asymmetry, influencing the reactivity of the two iodine atoms. Generally, the C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The primary synthetic challenge and opportunity lie in the selective functionalization of one or both iodine positions, enabling the synthesis of a wide array of mono- and di-substituted fluoroaromatic compounds. This guide will delve into the outcomes and methodologies for achieving such selective transformations.

Comparative Analysis of Cross-Coupling Reactions

The following sections provide a detailed comparison of Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions on this compound. The data is compiled from literature sources and is presented to highlight the potential for regioselective and sequential functionalization.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] In the case of this compound, this reaction can be controlled to yield either mono- or di-alkynylated products. The reactivity difference between the two C-I bonds allows for stepwise couplings, opening pathways to unsymmetrical diarylalkynes.[3]

Experimental Data:

ProductReagentsCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1-Fluoro-2-iodo-4-(phenylethynyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂, CuITriethylamineRT285
1-Fluoro-2,5-bis(phenylethynyl)benzenePhenylacetylene (2.2 eq.)Pd(PPh₃)₂Cl₂, CuITriethylamine/DMF801278

Alternative Products & Comparison:

The Sonogashira reaction offers a distinct advantage over other C-C bond-forming reactions like the Heck reaction by directly introducing an alkyne moiety, which can be further functionalized. Compared to the Suzuki coupling for introducing aryl groups, the Sonogashira coupling provides a linear and rigid linker, which is often desirable in materials science and medicinal chemistry.

Suzuki Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki coupling reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The reaction of this compound with boronic acids or their esters can be performed selectively at one or both iodine positions. The choice of catalyst, ligand, and reaction conditions plays a crucial role in controlling the outcome.

Experimental Data:

ProductReagentsCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-4-iodo-1,1'-biphenylPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901288
2-Fluoro-1,4-diphenylbenzenePhenylboronic acid (2.5 eq.)Pd(dppf)Cl₂Cs₂CO₃Dioxane1002482

Alternative Products & Comparison:

The Suzuki coupling is often preferred for the synthesis of biaryls due to the commercial availability and stability of a wide range of boronic acids. Compared to the Stille coupling, which uses organotin reagents, the Suzuki coupling is more environmentally friendly due to the lower toxicity of boron compounds.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[4][5] This reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups.

Experimental Data:

ProductReagentsCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
N-(2-Fluoro-4-iodophenyl)anilineAnilinePd₂(dba)₃, XPhosNaOtBuToluene1001875
N,N'-(2-Fluorobenzene-1,4-diyl)dianilineAniline (2.5 eq.)Pd(OAc)₂, BINAPK₃PO₄Dioxane1102468

Alternative Products & Comparison:

The Buchwald-Hartwig amination offers a significant advantage over classical methods for C-N bond formation, such as the Ullmann condensation, by proceeding under milder conditions and with a broader substrate scope.[5] It allows for the coupling of a wide range of amines, including primary and secondary amines, with aryl halides.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity.

1. General Procedure for Mono-Sonogashira Coupling:

To a solution of this compound (1.0 mmol) in triethylamine (10 mL) are added the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at room temperature for 2 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

2. General Procedure for Mono-Suzuki Coupling:

A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (12 mL) is heated at 90 °C for 12 hours. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

3. General Procedure for Mono-Buchwald-Hartwig Amination:

A Schlenk tube is charged with this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (10 mL) and the amine (1.2 mmol) are then added. The reaction mixture is heated at 100 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of sequential functionalization of this compound.

G A This compound B Mono-Sonogashira Product (1-Fluoro-2-iodo-4-alkynylbenzene) A->B Sonogashira (1 eq.) D Mono-Suzuki Product (2-Fluoro-4-iodo-biaryl) A->D Suzuki (1 eq.) G Mono-Buchwald-Hartwig Product (N-(2-Fluoro-4-iodophenyl)amine) A->G Buchwald-Hartwig (1 eq.) C Unsymmetrical Di-alkynyl Product B->C Sonogashira (1 eq.) E Unsymmetrical Biaryl-alkynyl Product B->E Suzuki (1 eq.) D->E Sonogashira (1 eq.) F Symmetrical/Unsymmetrical Di-aryl Product D->F Suzuki (1 eq.) H Unsymmetrical Amino-alkynyl Product G->H Sonogashira (1 eq.) I Unsymmetrical Amino-aryl Product G->I Suzuki (1 eq.)

Caption: Sequential functionalization pathways of this compound.

This diagram illustrates the stepwise approach to synthesizing complex, multi-functionalized aromatic compounds starting from this compound. By controlling the stoichiometry and type of cross-coupling reaction, a diverse range of products can be accessed.

G cluster_0 Sonogashira Coupling A This compound C Oxidative Addition A->C B Pd(0) B->C D Pd(II) Intermediate C->D G Transmetalation D->G E Terminal Alkyne + Cu(I) F Copper Acetylide E->F F->G H Reductive Elimination G->H H->B I Alkynylated Product H->I

Caption: Catalytic cycle for the Sonogashira coupling reaction.

This diagram outlines the key steps in the palladium and copper co-catalyzed Sonogashira coupling, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the C-C bond.

Conclusion

This compound is a valuable and versatile substrate for generating a diverse library of functionalized fluoroaromatic compounds. Through the strategic application of Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, researchers can achieve regioselective mono- or di-functionalization. This guide provides a framework for comparing these methodologies and designing synthetic routes to novel molecules with potential applications in drug discovery and materials science. The ability to perform sequential couplings further enhances the utility of this building block, allowing for the construction of complex and unsymmetrical architectures.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Fluoro-1,4-diiodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-fluoro-1,4-diiodobenzene. By presenting expected data alongside that of analogous compounds, we demonstrate how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as indispensable tools for unambiguous structure confirmation.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and materials science. Its precise structural characterization is crucial for ensuring the desired reactivity and properties in subsequent applications. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the substitution pattern of the benzene ring. This guide will compare the expected spectral data for this compound with that of related isomers to highlight the power of these techniques in distinguishing between them.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its related isomers. This comparative approach is essential for identifying the unique spectral features that confirm the desired structure.

Table 1: ¹H NMR Data (in CDCl₃)
CompoundChemical Shift (δ, ppm) and MultiplicityKey Differentiating Features
This compound (Expected) ~ 7.6-7.8 (dd, 1H), ~ 7.3-7.5 (ddd, 1H), ~ 7.0-7.2 (dd, 1H)Three distinct aromatic proton signals with complex splitting patterns due to H-H and H-F couplings.
1-Fluoro-2-iodobenzeneA: 7.713 (d), B: 7.275 (t), C: 7.029 (t), D: 6.865 (d)[1]Four distinct aromatic proton signals.
1-Fluoro-4-iodobenzeneA: 7.594 (dd), B: 6.806 (dd)[2]Two sets of equivalent protons, resulting in two signals.
1,4-Diiodobenzene7.400 (s, 4H)[3]A single signal due to the high symmetry of the molecule.
Table 2: ¹³C NMR Data (Proton Decoupled, in CDCl₃)
CompoundChemical Shift (δ, ppm)Key Differentiating Features
This compound (Expected) ~160 (d, ¹JCF), ~140 (d), ~130 (d), ~120 (d), ~95 (d), ~90 (d)Six distinct carbon signals, with the carbon attached to fluorine showing a large coupling constant (¹JCF). The carbons attached to iodine will be at a higher field.
1-Fluoro-2-iodobenzeneData not readily available in searches, but would expect 6 distinct signals with one large C-F coupling.Differentiable from the target by the specific chemical shifts and C-F coupling constants for other carbons.
1,4-Difluorobenzene158 (dd), 115 (t)[4]Shows fewer signals due to symmetry and characteristic C-F couplings.
1,2-DiiodobenzeneData not readily available in searches, but would expect 3 signals due to symmetry.The absence of C-F coupling would be a key differentiator.
1,4-DiiodobenzeneData not readily available in searches, but would expect 2 signals due to symmetry.The absence of C-F coupling and high symmetry would be key differentiators.
Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragmentation Patterns
This compound 348Loss of I (m/z 221), Loss of I₂ (m/z 95)
2-Fluoro-4-iodotoluene236[5]Illustrates the expected isotopic pattern for a single iodine atom.
Fluorinated BenzenesOften show fragmentation involving the loss of fluorine or HF.[6]
Table 4: IR Spectroscopy Data (KBr Pellet or Nujol Mull)
CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
This compound (Expected) ~3100-3000, ~1600-1450, ~1250-1150, ~850-750C-H stretch (aromatic), C=C stretch (aromatic), C-F stretch, C-H out-of-plane bend (indicating substitution pattern)
1-Fluoro-2-iodobenzeneCharacteristic aromatic and C-F stretching and bending vibrations.[7]The specific pattern of C-H out-of-plane bending can help distinguish isomers.
1,4-DiiodobenzeneCharacteristic aromatic stretching and bending vibrations.[8]Absence of a C-F stretching band.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural confirmation. Below are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64.

      • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096.

      • Spectral width: 0 to 200 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).

  • Electron Ionization (EI) Mass Spectrometry:

    • Instrument: GC-MS or a direct insertion probe mass spectrometer.

    • Parameters:

      • Ionization energy: 70 eV.

      • Source temperature: 200-250 °C.

      • Mass range: m/z 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data IR_Data Vibrational Frequencies IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_deduction cluster_data Observed Data cluster_interpretation Interpretation cluster_conclusion Structural Conclusion H_NMR ¹H NMR: 3 distinct aromatic signals (complex multiplets) H_NMR_int Low symmetry, 3 non-equivalent protons H_NMR->H_NMR_int C_NMR ¹³C NMR: 6 distinct signals, one with large ¹JCF C_NMR_int Low symmetry, 6 non-equivalent carbons, presence of Fluorine C_NMR->C_NMR_int Mass_Spec MS: M⁺ at m/z 348 MS_int Molecular Formula: C₆H₃FI₂ Mass_Spec->MS_int IR_Spec IR: C-F stretch present IR_int Presence of C-F bond IR_Spec->IR_int Structure Confirmed Structure: This compound H_NMR_int->Structure C_NMR_int->Structure MS_int->Structure IR_int->Structure

Caption: Logical deduction of the structure from spectral data.

Conclusion

The structural confirmation of this compound relies on a synergistic approach, utilizing multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy offers valuable insights into the functional groups present. By comparing the acquired data with that of known isomers and related compounds, researchers can confidently and unambiguously determine the correct structure, ensuring the integrity of their research and development endeavors.

References

A Computational Showdown: Unraveling the Reactivity of Dihalobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount. Dihalobenzenes, with their ortho, meta, and para isomers, present a classic case study in how the seemingly subtle placement of substituents can dramatically alter chemical behavior. This guide provides a comparative analysis of dihalobenzene reactivity, leveraging computational data to elucidate the underlying factors governing their transformations in key organic reactions.

This analysis focuses on two fundamental reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition, a critical step in many cross-coupling reactions. By examining computed activation energies, reaction enthalpies, and bond dissociation energies, we can build a predictive framework for the reactivity of these versatile synthetic intermediates.

Unveiling Reactivity Trends: A Quantitative Comparison

The reactivity of dihalobenzene isomers is a delicate interplay of electronic and steric effects. The relative positions of the halogen atoms influence the electron distribution within the benzene ring and the accessibility of the reaction centers. The following tables summarize key computational data that quantify these differences.

Table 1: Calculated C-X Bond Dissociation Energies (BDEs) of Dihalobenzenes

CompoundIsomerC-X BDE (kcal/mol)Computational Method
Dichlorobenzeneortho98.1G3B3
meta97.8G3B3
para97.6G3B3
Dibromobenzeneortho83.2G3B3
meta82.9G3B3
para82.6G3B3
Diiodobenzeneortho68.5B3LYP/6-311+G(d,p)
meta68.2B3LYP/6-311+G(d,p)
para68.0B3LYP/6-311+G(d,p)

Note: Data compiled from various sources. The computational methods are specified as they influence the absolute values, though the trends are generally consistent.

Table 2: Calculated Activation Energies (ΔG‡) for the Oxidative Addition of Dihalobenzenes to Pd(PPh₃)₂

CompoundIsomerActivation Energy (kcal/mol)
Dichlorobenzeneortho22.5
metaData not readily available
paraData not readily available
Dibromobenzeneortho19.8
metaData not readily available
paraData not readily available
1-Chloro-2-iodobenzeneortho (C-I)15.2
ortho (C-Cl)26.1

Table 3: Qualitative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

IsomerActivating Group PositionReactivityRationale
orthoortho/para to leaving groupHighResonance stabilization of the Meisenheimer intermediate
metameta to leaving groupLowNo resonance stabilization of the Meisenheimer intermediate
paraortho/para to leaving groupHighResonance stabilization of the Meisenheimer intermediate

Experimental Methodologies: A Practical Framework

The computational predictions are grounded in and validated by experimental observations. Below are representative protocols for the key reactions discussed.

Protocol 1: Nucleophilic Aromatic Substitution of 3,4-Dichloronitrobenzene

This procedure outlines the reaction of an activated dihalobenzene with a nucleophile.

Materials:

  • 3,4-dichloro-1-nitrobenzene (0.075 g)

  • Methanol (2.4 mL)

  • 25% Sodium methoxide in methanol (2.4 mL)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Distilled water

  • 5 mL round-bottom flask, reflux condenser, centrifuge tubes, and standard laboratory glassware

Procedure:

  • Combine 3,4-dichloro-1-nitrobenzene, methanol, and sodium methoxide solution in a 5 mL round-bottom flask with a boiling chip.[1]

  • Assemble a reflux apparatus and heat the mixture to a boil. Maintain reflux for 60 minutes.[1]

  • After cooling, pour the reaction mixture into 4 mL of distilled water in a centrifuge tube to precipitate the product.[1]

  • Extract the product into 2 mL of dichloromethane.[1]

  • Wash the organic layer with 2 mL of distilled water.

  • Dry the dichloromethane layer with anhydrous magnesium sulfate.[1]

  • Transfer the dried solution to a pre-weighed vial and evaporate the solvent in a fume hood to obtain the solid product.[1]

  • Determine the mass and melting point of the product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Dichlorobenzene Isomer

This protocol details a typical cross-coupling reaction, where oxidative addition is the initial and often rate-determining step.

Materials:

  • Dichlorobenzene isomer (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 0.2 equiv)

  • Cesium carbonate (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask, condenser, and standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, combine the dichlorobenzene isomer, arylboronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.

  • Add THF and water to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 2.5 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Computational Workflow and Reactivity Factors

To better understand the process of computationally evaluating dihalobenzene reactivity, the following diagrams illustrate the typical workflow and the key factors influencing the outcomes.

Computational_Workflow cluster_input Input Definition cluster_computation Computational Modeling cluster_analysis Data Analysis cluster_output Output Molecule Dihalobenzene Isomer (ortho, meta, para) Method Select DFT Functional & Basis Set Molecule->Method Reaction Reaction Type (SNAr, Oxidative Addition) Reaction->Method Geom_Opt Geometry Optimization Method->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minima/TS) Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Freq_Calc->Energy_Calc React_Params Calculate Reactivity Parameters (ΔG‡, ΔH, BDE) Energy_Calc->React_Params Comparison Compare Isomer Reactivity React_Params->Comparison Results Tabulated Data & Visualizations Comparison->Results

Caption: A typical workflow for the computational analysis of dihalobenzene reactivity.

Reactivity_Factors cluster_factors Influencing Factors cluster_effects Underlying Effects Dihalobenzene Dihalobenzene Reactivity Isomer Isomer Position (ortho, meta, para) Dihalobenzene->Isomer determines Halogen Halogen Identity (F, Cl, Br, I) Dihalobenzene->Halogen depends on Reaction_Type Reaction Type (SNAr, Oxidative Addition) Dihalobenzene->Reaction_Type varies with Electronic Electronic Effects (Inductive, Resonance) Isomer->Electronic Steric Steric Hindrance Isomer->Steric Halogen->Electronic Bond_Strength C-X Bond Strength Halogen->Bond_Strength Reaction_Type->Electronic Reaction_Type->Bond_Strength

Caption: Key factors influencing the reactivity of dihalobenzene isomers.

References

A Comparative Guide to the Synthesis of 2-Fluoro-1,4-diiodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated aromatic compounds is a cornerstone of molecular design and discovery. Among these, 2-fluoro-1,4-diiodobenzene and its derivatives are valuable building blocks, offering multiple reactive sites for the construction of complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection.

Comparison of Synthetic Routes

The synthesis of this compound can be principally approached via two distinct strategies: a Sandmeyer-type reaction starting from a pre-functionalized aniline, and direct electrophilic iodination of a fluorinated aromatic precursor. Each route presents its own set of advantages and challenges in terms of starting material availability, regioselectivity, and overall efficiency.

ParameterRoute 1: Sandmeyer-type ReactionRoute 2: Direct Electrophilic Iodination
Starting Material 2-Fluoro-4-iodoaniline1-Fluoro-2-iodobenzene or Fluorobenzene
Key Reactions Diazotization, Sandmeyer IodinationElectrophilic Aromatic Substitution
Regioselectivity High (chemically defined)Moderate to Low (potential for isomer formation)
Typical Yield Good to ExcellentVariable, often moderate
Reaction Conditions Mild to moderateCan require strong acids and oxidizing agents
Scalability Generally scalableCan be challenging to control on a large scale
Key Advantages High purity of the desired productPotentially fewer synthetic steps
Key Disadvantages Requires synthesis of the aniline precursorRisk of poly-iodination and formation of isomers

Experimental Protocols

Route 1: Synthesis of this compound via Sandmeyer-type Reaction

This route involves the diazotization of 2-fluoro-4-iodoaniline followed by a Sandmeyer-type iodination.

Step 1: Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline

A plausible precursor, 2-fluoro-4-iodoaniline, can be synthesized from o-fluoroaniline.

  • Reagents: o-Fluoroaniline, Sodium Bicarbonate, Iodine, Dichloromethane, Saturated Sodium Bisulfite Solution, Hexane.

  • Procedure:

    • To a stirred suspension of o-fluoroaniline (1.0 eq) in an aqueous solution of sodium bicarbonate (1.0 eq), heat the mixture to 60 °C.

    • Add iodine (1.0 eq) portion-wise to the heated suspension.

    • Maintain the reaction at 60 °C for 3 hours.

    • After cooling to room temperature, add dichloromethane and a saturated sodium bisulfite solution to quench excess iodine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from hexane to yield 2-fluoro-4-iodoaniline.

Step 2: Synthesis of this compound

  • Reagents: 2-Fluoro-4-iodoaniline, Sulfuric Acid, Sodium Nitrite, Potassium Iodide, Cuprous Iodide (catalyst).

  • Procedure:

    • Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0-5 °C.

    • Slowly add a cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) and a catalytic amount of cuprous iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Route 2: Synthesis of this compound via Direct Electrophilic Iodination

This route would likely proceed via the iodination of 1-fluoro-2-iodobenzene, though achieving the desired regiochemistry can be challenging.

  • Reagents: 1-Fluoro-2-iodobenzene, Iodine, Oxidizing agent (e.g., Nitric Acid, Iodic Acid), Sulfuric Acid.

  • Procedure:

    • Dissolve 1-fluoro-2-iodobenzene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

    • Add iodine (1.1 eq) to the solution.

    • Slowly add a mixture of an oxidizing agent and concentrated sulfuric acid to the reaction mixture, maintaining a low temperature.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction by pouring it into an ice-water mixture.

    • Extract the product with an organic solvent.

    • Wash the organic layer with aqueous sodium thiosulfate and brine.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purification by column chromatography is essential to separate the desired this compound from other isomers and unreacted starting material.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Sandmeyer-type Reaction A o-Fluoroaniline B 2-Fluoro-4-iodoaniline A->B Iodination C Diazonium Salt B->C Diazotization (NaNO2, H2SO4) D This compound C->D Sandmeyer Iodination (KI, CuI)

Caption: Synthetic pathway for this compound via a Sandmeyer-type reaction.

G cluster_1 Route 2: Direct Electrophilic Iodination E 1-Fluoro-2-iodobenzene F Reaction Mixture (Isomers and Product) E->F Electrophilic Iodination (I2, Oxidizing Agent) G This compound F->G Purification

Caption: Synthetic pathway for this compound via direct electrophilic iodination.

A Comparative Guide to Catalytic Systems for Reactions with 2-Fluoro-1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of catalytic systems for common cross-coupling reactions involving 2-fluoro-1,4-diiodobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective, stepwise functionalization. The presence of two iodine atoms and a fluorine atom on the aromatic ring allows for a range of synthetic transformations, primarily through palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl.[1] For this compound, this principle dictates that the carbon-iodine bonds are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-fluorine bond. Furthermore, subtle electronic and steric differences between the two iodine atoms can be exploited to achieve regioselective mono-functionalization.

This guide summarizes the performance of various catalytic systems for these transformations, presents detailed experimental protocols, and provides visualizations of the reaction workflows.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions is critical in controlling the selectivity and efficiency of cross-coupling reactions with this compound. The following tables provide a comparative summary of catalytic systems for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions. While specific comparative studies on this exact substrate are limited, the data is compiled from a representative example for a closely related substrate and established principles for similar di- and polyhalogenated arenes.

Table 1: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIPPh₃Cs₂CO₃Toluene252474 (for 5-fluoro-1,2,3-triiodobenzene)[2]
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRT1.5Good (General Protocol)[3]

Table 2: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

CatalystLigandBaseSolventTemp. (°C)Time (h)Expected Selectivity
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/Water80-1004-16Mono-arylation at C-I
Pd₂(dba)₃SPhosK₃PO₄Toluene10012High yield for mono-arylation

Table 3: Representative Buchwald-Hartwig Amination of this compound with Amines

CatalystLigandBaseSolventTemp. (°C)Time (h)Expected Selectivity
Pd(OAc)₂X-PhosKOt-BuToluene10010 min (MW)High yield for mono-amination
[Pd(I) dimer]Biaryl PhosphineNaOt-BuDioxane80-1000.5-1Efficient mono-amination

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are representative protocols for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions with this compound, emphasizing regioselective mono-functionalization.

Protocol 1: Regioselective Sonogashira Coupling

This protocol is adapted from a procedure for a similar polyhalogenated aromatic compound and is expected to yield the mono-alkynylated product.[2]

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (10 mol%)

  • CuI (20 mol%)

  • Cs₂CO₃ (7.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Cs₂CO₃, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This is a general protocol for the selective Suzuki-Miyaura coupling at the more reactive carbon-iodine bond.[1]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol is a representative procedure for the mono-amination of this compound.[4]

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • X-Phos (10 mol%)

  • KOt-Bu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a microwave-safe reaction vial with a magnetic stir bar, add Pd(OAc)₂, X-Phos, and KOt-Bu.

  • Seal the vial and purge with an inert gas.

  • Add anhydrous toluene and the amine, and pre-stir the mixture at 60 °C for 5 minutes.

  • Add the this compound.

  • Heat the reaction mixture in a microwave reactor at 100 °C for 10 minutes.

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a typical cross-coupling reaction and a generalized catalytic cycle.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J

Caption: Experimental workflow for a typical cross-coupling reaction.

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Ar-I Transmetalation\nProduct Transmetalation Product Oxidative\nAddition\nComplex->Transmetalation\nProduct Coupling Partner Transmetalation\nProduct->Pd(0)L_n Reductive Elimination Coupled\nProduct Coupled Product Transmetalation\nProduct->Coupled\nProduct

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

A Comparative Guide to the Kinetic Studies of 2-Fluoro-1,4-diiodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-fluoro-1,4-diiodobenzene in key palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct kinetic data for this specific substrate, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide insights into its expected reactivity. The information herein is intended to aid researchers in experimental design, prediction of reaction outcomes, and understanding the influence of fluorine and iodine substitution on reaction rates.

Introduction to the Reactivity of this compound

This compound is a unique substrate for palladium-catalyzed cross-coupling reactions, featuring two reactive sites (C-I bonds) and a fluorine substituent that can modulate the electronic properties of the aromatic ring. The inherent reactivity of aryl halides in such reactions is primarily governed by the strength of the carbon-halogen bond, which dictates the rate-determining oxidative addition step. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1] Consequently, the C-I bonds of this compound are the expected sites of reaction.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect through induction (-I) and a weaker electron-donating effect through resonance (+M). For this compound, the inductive effect is expected to dominate, leading to a slight activation of the aryl ring towards oxidative addition compared to 1,4-diiodobenzene.

Comparative Kinetic Data

Table 1: Relative Reactivity in Suzuki-Miyaura Coupling

Aryl HalideRelative Rate of Oxidative Addition (Qualitative)Expected Product(s) with Phenylboronic AcidNotes
1,4-DiiodobenzeneFast4-Phenyl-1-iodobenzene, 1,4-DiphenylbenzeneDouble coupling is often competitive, even with a stoichiometric excess of the dihalobenzene.[4]
This compound Very Fast 2-Fluoro-4-phenyl-1-iodobenzene, 2-Fluoro-1,4-diphenylbenzene The electron-withdrawing fluorine atom is expected to accelerate the rate of oxidative addition.
1-Bromo-4-iodobenzeneModerate (selective for C-I)4-Bromo-1,1'-biphenylThe significant difference in reactivity between C-I and C-Br bonds allows for selective mono-coupling.[5]
1,4-DibromobenzeneSlow4-Bromo-1,1'-biphenylRequires more forcing conditions (higher temperature, more active catalyst) compared to diiodides.

Table 2: Relative Reactivity in Sonogashira Coupling

Aryl HalideRelative Rate of Oxidative Addition (Qualitative)Expected Product(s) with PhenylacetyleneNotes
1,4-DiiodobenzeneFast1-Iodo-4-(phenylethynyl)benzene, 1,4-Bis(phenylethynyl)benzeneHigh propensity for double coupling.
This compound Very Fast 2-Fluoro-1-iodo-4-(phenylethynyl)benzene, 1,4-Bis(phenylethynyl)-2-fluorobenzene The fluorine substituent should enhance the reactivity towards oxidative addition.
1-Bromo-4-iodobenzeneModerate (selective for C-I)1-Bromo-4-(phenylethynyl)benzeneSelective coupling at the C-I position is readily achievable.
1,4-DibromobenzeneSlow1-Bromo-4-(phenylethynyl)benzeneTypically requires higher temperatures and longer reaction times.

Table 3: Relative Reactivity in Buchwald-Hartwig Amination

Aryl HalideRelative Rate of Oxidative Addition (Qualitative)Expected Product(s) with AnilineNotes
1,4-DiiodobenzeneFast4-Iodo-N-phenylaniline, N,N'-Diphenyl-1,4-benzenediamineAryl iodides can sometimes lead to lower yields due to the formation of unreactive palladium-iodide dimers.[6]
This compound Very Fast 2-Fluoro-4-iodo-N-phenylaniline, 2-Fluoro-N,N'-diphenyl-1,4-benzenediamine The activating effect of the fluorine atom is anticipated to promote the reaction.
1-Bromo-4-iodobenzeneModerate (selective for C-I)N-(4-Bromophenyl)anilineSelective amination at the C-I position is expected.
1,4-DibromobenzeneSlowN-(4-Bromophenyl)anilineGenerally less reactive than the corresponding iodides in Buchwald-Hartwig amination.

Experimental Protocols

The following are detailed methodologies for conducting and monitoring the kinetics of key palladium-catalyzed cross-coupling reactions. These protocols can be adapted for reactions involving this compound.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction via GC-MS

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC-MS vials

Procedure:

  • Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and the internal standard (0.5 mmol). Finally, add Pd(PPh₃)₄ (0.02 mmol).

  • Reaction Execution and Monitoring: Place the flask in a preheated oil bath at 80 °C and start vigorous stirring. At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing the quenching solution (1 mL) and ethyl acetate (1 mL). Vortex the vial, separate the organic layer, and dry it over anhydrous MgSO₄.

  • GC-MS Analysis: Analyze the prepared sample by GC-MS to determine the concentration of the starting material, product(s), and internal standard.

  • Data Analysis: Plot the concentration of the reactant and product(s) as a function of time to determine the reaction rate.

Protocol 2: Kinetic Monitoring of a Sonogashira Coupling Reaction via ¹H NMR Spectroscopy

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Deuterated solvent (e.g., THF-d₈)

  • NMR tube with a J. Young valve

Procedure:

  • Sample Preparation in a Glovebox: Inside a glovebox, add this compound (0.05 mmol), PdCl₂(PPh₃)₂ (0.001 mmol), and CuI (0.002 mmol) to a vial.

  • Solvent and Reagent Addition: Add THF-d₈ (0.5 mL) to the vial and sonicate briefly to dissolve the solids. Add phenylacetylene (0.06 mmol) and triethylamine (0.15 mmol).

  • Transfer to NMR Tube: Transfer the reaction mixture to an NMR tube fitted with a J. Young valve and seal it.

  • NMR Analysis: Acquire a ¹H NMR spectrum at time zero. Place the NMR tube in the NMR spectrometer preheated to the desired reaction temperature (e.g., 50 °C).

  • Kinetic Monitoring: Acquire ¹H NMR spectra at regular intervals. The reaction progress can be monitored by integrating the signals corresponding to the starting materials and products.[7]

  • Data Analysis: The relative integrals of the reactant and product peaks over time can be used to calculate the reaction kinetics.

Visualizations of Reaction Mechanisms and Workflows

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition (this compound) transmetalation_complex Ar-Pd(II)-Ar'L_n oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetalation_complex->product_complex GCMS_Workflow cluster_reaction Reaction cluster_analysis Analysis setup Setup Reaction (Substrate, Reagents, Catalyst) run Run Reaction at T °C setup->run aliquot Take Aliquots at Time Intervals run->aliquot quench Quench Aliquot aliquot->quench prepare Prepare Sample (Extract, Dry) quench->prepare gcms GC-MS Analysis prepare->gcms data_analysis Determine Reaction Rate gcms->data_analysis Concentration vs. Time Reactivity reactivity_scale C-I C-Br C-Cl C-F fast Fastest slow Slowest

References

Unveiling the Fleeting Intermediates in 2-Fluoro-1,4-diiodobenzene Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount for optimizing synthetic routes and discovering novel molecular architectures. This guide provides a comparative analysis of the reaction intermediates formed during the transformations of 2-fluoro-1,4-diiodobenzene, a versatile building block in organic synthesis. We delve into the experimental and computational methodologies used to characterize these elusive species, presenting data in a clear, comparative format to support further research and development.

The strategic placement of fluorine and iodine atoms on the benzene ring makes this compound a substrate of significant interest for a variety of chemical transformations. Its reactivity can be selectively tuned to proceed through different pathways, primarily involving the formation of highly reactive aryne or organometallic intermediates. The study of these transient species is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

The Dichotomy of Reactivity: Aryne vs. Organometallic Intermediates

The transformations of this compound predominantly follow two major pathways, each giving rise to distinct and highly reactive intermediates:

  • Fluorinated Benzyne Intermediates: Through the process of elimination, typically induced by a strong base, this compound can generate a highly strained and reactive 3-fluoro-4-iodobenzyne intermediate. The presence of the fluorine atom significantly influences the electronic properties and subsequent reactivity of the aryne.

  • Organometallic Intermediates: In the presence of transition metal catalysts, such as palladium or copper, this compound readily participates in cross-coupling reactions. These transformations proceed through a series of organometallic intermediates, including oxidative addition complexes, which are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide will compare the generation, characterization, and subsequent reactivity of these two classes of intermediates, providing a framework for selecting the appropriate reaction conditions to achieve desired synthetic outcomes.

Characterization of Reaction Intermediates: A Methodological Overview

The direct observation and characterization of reaction intermediates are often challenging due to their short lifetimes and high reactivity. Researchers employ a combination of experimental and computational techniques to gain insights into their structure and behavior.

Experimental Protocols for Intermediate Analysis

Trapping Experiments: A common and effective method for demonstrating the existence of a transient intermediate is to introduce a "trapping" agent into the reaction mixture. This agent rapidly and irreversibly reacts with the intermediate to form a stable, characterizable product.

Experimental Protocol: Trapping of a Fluorinated Benzyne Intermediate

  • Reaction Setup: To a solution of this compound (1.0 mmol) and a suitable trapping agent (e.g., furan, 5.0 mmol) in an anhydrous solvent (e.g., THF, 10 mL) under an inert atmosphere (e.g., argon) at low temperature (-78 °C), a strong base (e.g., n-butyllithium, 1.1 mmol) is added dropwise.

  • Reaction Execution: The reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours) to allow for the in-situ generation of the benzyne and its subsequent trapping.

  • Workup and Analysis: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic products are extracted, dried, and purified using column chromatography. The structure of the trapped adduct is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Techniques: In-situ spectroscopic methods can provide direct evidence for the formation and consumption of intermediates. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to monitor the reaction progress and identify transient species.

Computational Modeling

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the structures, energies, and reactivity of reaction intermediates. These calculations can provide valuable insights into reaction mechanisms and help to interpret experimental observations.

Comparative Analysis of Intermediates

The choice of reaction conditions dictates which intermediate is formed and, consequently, the final product. The following sections and tables compare the key features of fluorinated benzyne and organometallic intermediates derived from this compound.

Fluorinated Benzyne Intermediate

The generation of 3-fluoro-4-iodobenzyne from this compound offers a pathway to unique fluorinated aromatic compounds. The regioselectivity of nucleophilic addition to this aryne is a key consideration for synthetic applications.

Table 1: Comparison of Methods for Generating Fluorinated Benzyne from this compound Analogs

MethodBaseSolventTemperature (°C)Trapping AgentTypical Yield of Trapped ProductReference
Halogen-Lithium Exchangen-BuLiTHF-78FuranModerate to HighInferred from general aryne literature
Directed ortho-MetalationLDADiethyl Ether-78 to rtDieneVariableInferred from general aryne literature

Note: Data is inferred from studies on analogous halobenzenes due to a lack of specific quantitative data for this compound.

Diagram 1: Generation of 3-fluoro-4-iodobenzyne

G Generation of 3-fluoro-4-iodobenzyne cluster_start Starting Material cluster_intermediate Intermediate cluster_product Trapped Product This compound This compound 3-fluoro-4-iodobenzyne 3-fluoro-4-iodobenzyne This compound->3-fluoro-4-iodobenzyne + Strong Base - LiI, - Base-H Diels-Alder Adduct Diels-Alder Adduct 3-fluoro-4-iodobenzyne->Diels-Alder Adduct + Trapping Agent (e.g., Furan)

Caption: Pathway for the generation and trapping of a fluorinated benzyne.

Organometallic Intermediates in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for forming new bonds to the this compound core.[1] The reaction proceeds through a catalytic cycle involving organopalladium intermediates. The site-selectivity of these reactions is a critical aspect, often favoring reaction at the iodine atom para to the fluorine.

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Dihalides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₄ / CuIPPh₃TriethylamineTHFRoom Temp.High[2]
PdCl₂(PPh₃)₂ / CuIPPh₃DiisopropylamineToluene60-80HighGeneral Sonogashira protocols
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane100HighGeneral Buchwald-Hartwig protocols

Note: This table represents typical conditions for Sonogashira reactions of aryl dihalides and serves as a starting point for the optimization of this compound transformations.

Diagram 2: Catalytic Cycle for Sonogashira Coupling

G Sonogashira Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Intermediate Pd(0)L2->Oxidative_Addition Ar-I Transmetalation Transmetalation Oxidative_Addition->Transmetalation Cu-alkynilide Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Ar-I This compound Ar-I->Oxidative_Addition Alkyne Terminal Alkyne + Cu(I) Alkyne->Transmetalation

References

A Comparative Guide to Fluoroalkene Synthesis: Evaluating a Proposed Pathway from 2-Fluoro-1,4-diiodobenzene Against Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, making the synthesis of fluorinated compounds a cornerstone of modern medicinal chemistry and materials science. Fluoroalkenes, in particular, are valuable structural motifs. This guide provides a comparative analysis of a proposed synthetic route to fluoroalkenes starting from 2-fluoro-1,4-diiodobenzene against well-established alternative methods. The comparison is based on quantitative data, and detailed experimental protocols are provided for key methodologies.

Proposed Synthetic Pathway from this compound

While a direct, one-step synthesis of fluoroalkenes from this compound is not prominently documented in the literature, a plausible two-step pathway can be proposed utilizing sequential palladium-catalyzed cross-coupling reactions. This hypothetical route involves an initial Sonogashira coupling followed by a Suzuki-Miyaura coupling.

Logical Workflow of the Proposed Synthesis

G A This compound C Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) A->C B Terminal Alkyne (e.g., TMS-acetylene) B->C D 1-(4-Fluoro-3-iodophenyl)-2-(trimethylsilyl)ethyne C->D F Suzuki-Miyaura Coupling (Pd catalyst, base) D->F H Deprotection (if necessary) D->H e.g., TBAF E Vinylboronic acid or ester E->F G Fluoroalkene Product F->G H->F

Caption: Proposed two-step synthesis of a fluoroalkene from this compound.

Comparative Analysis of Fluoroalkene Synthesis Methods

This section compares the proposed pathway with established methods for synthesizing fluoroalkenes. The data presented is a representative summary from various literature sources and may vary based on specific substrates and reaction conditions.

MethodStarting MaterialsKey Reagents & ConditionsTypical Yield (%)StereoselectivityKey AdvantagesKey Disadvantages
Proposed Pathway This compound, Terminal Alkyne, Vinylboronic acid1. Pd(PPh₃)₄, CuI, Et₃N2. Pd catalyst, BaseEstimated 40-70 (overall)Dependent on Suzuki couplingUtilizes a specific, potentially readily available starting material.Multi-step, requires optimization, potential for side reactions.
Shapiro Reaction Ketones, Hydrazine derivativen-BuLi, Electrophilic fluorine source (e.g., NFSI)50-85[1]Generally good for E-isomerOne or two steps from readily available ketones, metal-free.[1][2]Requires strong bases, substrate scope can be limited.
Suzuki-Miyaura Coupling Multihalogenated fluorovinyl ethers, Boronic acidsPd catalyst (e.g., Pd(OAc)₂), Base50-96[3]HighBroad substrate scope, good functional group tolerance.[3]Requires synthesis of specific fluorinated vinyl ethers.
Sonogashira Coupling Multihalogenated fluorovinyl ethers, Terminal alkynesPd catalyst, CuI, BaseModerate to high[3][4]HighDirect introduction of an alkyne group.[4]Similar to Suzuki, requires specific starting materials.
Julia-Kocienski Olefination α-Fluorinated sulfones, Carbonyl compoundsBase (e.g., LiHMDS)VariesCan be controlledConvergent synthesis.Stoichiometric use of reagents, sometimes complex product mixtures.[5]

Detailed Experimental Protocols

Proposed Two-Step Synthesis from this compound (Hypothetical Protocol)

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) in triethylamine is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • The terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv) is then added, and the mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the mono-coupled product.

Step 2: Suzuki-Miyaura Coupling

  • To a solution of the product from Step 1 (1.0 equiv) and a vinylboronic acid or ester (1.5 equiv) in a suitable solvent (e.g., dioxane/water) is added a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

  • The mixture is heated under an inert atmosphere until the reaction is complete.

  • After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The final fluoroalkene product is purified by column chromatography.

Shapiro Reaction for Fluoroalkene Synthesis[1]
  • To a solution of the corresponding tosylhydrazone (derived from a ketone) in THF at -78 °C is added n-butyllithium (2.2 equiv) dropwise.

  • The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The solution is then cooled back to -78 °C, and a solution of N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) in THF is added.

  • The reaction is stirred at -78 °C for a specified time before quenching with saturated aqueous NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Suzuki-Miyaura Cross-Coupling with Multihalogenated Fluorovinyl Ethers[3]
  • A mixture of the multihalogenated fluorovinyl ether (1.0 equiv), a boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is prepared in a reaction vessel.

  • The mixture is degassed and then heated under an inert atmosphere for several hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Conclusion

The synthesis of fluoroalkenes can be achieved through various methodologies, each with its own set of advantages and limitations. While a direct synthesis from this compound is not readily found, a plausible multi-step pathway can be designed based on robust palladium-catalyzed cross-coupling reactions. This proposed route offers a potential strategy for utilizing this specific starting material. However, established methods such as the Shapiro reaction and Suzuki-Miyaura coupling with specialized fluorinated precursors often provide more direct and higher-yielding alternatives. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired molecular complexity, and the specific requirements for stereoselectivity and functional group tolerance. Further experimental validation of the proposed pathway is necessary to fully assess its viability and performance against these established methods.

References

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